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  • Product: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
  • CAS: 478248-31-6

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ): A Comprehensive Technical Guide

Executive Summary Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) is a highly specialized, structurally complex quinoline derivative. Characterized by an ethyl ester prodrug moiety, a hypoxia-sensitive 6-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) is a highly specialized, structurally complex quinoline derivative. Characterized by an ethyl ester prodrug moiety, a hypoxia-sensitive 6-nitro group, and a basic 4-(1-pyrrolidinyl) substitution, ENPQ represents a unique class of compounds often investigated for anti-infective or hypoxia-targeted oncology applications.

This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of ENPQ. By bridging physicochemical properties with in vitro and in vivo metabolic workflows, this guide equips researchers with the mechanistic causality required to successfully navigate the bioanalytical challenges of ester- and nitro-containing prodrugs.

Structural Rationale & Metabolic Causality

The PK strategy for ENPQ cannot be templated; it must be reverse-engineered from its structural liabilities and activation triggers. Understanding why specific assays are chosen is the foundation of robust drug development.

  • The Ethyl Ester Prodrug Moiety: ENPQ is designed to be highly lipophilic to enhance membrane permeability. However, to exert systemic target engagement, the ethyl ester must be hydrolyzed into its active free-acid form. This reaction is primarily catalyzed by human carboxylesterases (CES1 in the liver, CES2 in the intestine)[1][2].

  • The 6-Nitro Group: Nitroaromatic compounds are susceptible to reduction by nitroreductases (NTRs). In normoxic tissues, this reduction often results in futile redox cycling. However, in hypoxic environments (e.g., solid tumors) or the anaerobic gut microbiome, the nitro group is fully reduced to an amino-quinoline, drastically altering the molecule's electronic distribution and target affinity[3][4].

  • The Quinoline Core: The lipophilic, planar quinoline core is a known substrate for hepatic Cytochrome P450 (CYP450) oxidation, necessitating rigorous metabolic stability profiling.

MetabolicPathway ENPQ ENPQ (Prodrug) Ethyl Ester FreeAcid ENPQ Free Acid (Active Metabolite) ENPQ->FreeAcid Carboxylesterases (CES1/CES2) NitroReduced Amino-Quinoline (Reduced Metabolite) FreeAcid->NitroReduced Nitroreductases (Hypoxia/Microbiome) CYP_Metab Oxidized Metabolites (Inactive) FreeAcid->CYP_Metab CYP450 Oxidation (Hepatic)

Figure 1. Proposed metabolic activation and clearance pathways of ENPQ.

In Vitro Pharmacokinetic Profiling Protocols

To accurately predict in vivo clearance, ENPQ must be subjected to a tiered in vitro profiling strategy.

Esterase-Mediated Prodrug Activation (CES1/CES2)

Because ENPQ is an ethyl ester, standard human liver microsome (HLM) assays may underestimate its clearance if esterase activity is not preserved.

  • Mechanistic Insight: CES1 is highly expressed in the liver, while CES2 dominates the intestine[5]. To evaluate oral bioavailability, ENPQ must be incubated in both human intestinal microsomes (HIM) and HLMs.

  • Protocol:

    • Pre-warm 1 mg/mL HLM/HIM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding ENPQ (final concentration: 1 µM). Note: Do not add NADPH, as ester hydrolysis is a non-oxidative process.

    • Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard (IS).

    • Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant for both the disappearance of ENPQ and the appearance of the ENPQ free acid.

CYP450 Metabolic Stability

Following the[6][7], the oxidative clearance of the active free acid must be determined.

  • Protocol: Incubate the ENPQ free acid (1 µM) with HLMs (1 mg/mL) and an NADPH regenerating system. Quench at predetermined time points and calculate the in vitro intrinsic clearance ( CLint,invitro​ ) using the half-life approach.

Hypoxia-Dependent Nitroreduction

To evaluate the stability of the 6-nitro group, incubate ENPQ with recombinant E. coli nitroreductase (NfsB) or human cytosolic fractions under both normoxic (21% O2​ ) and hypoxic (<1% O2​ ) conditions in the presence of NADH[3][4]. Hypoxia will yield the 6-amino metabolite, confirming the compound's bioreductive activation potential.

Bioanalytical Method Validation (LC-MS/MS)

Quantifying a prodrug and its active metabolite simultaneously in plasma requires strict adherence to the[8][9].

The Ex Vivo Hydrolysis Liability (Critical E-E-A-T Insight)

The Problem: Rodent plasma contains high levels of circulating carboxylesterases. If blood is collected normally, ENPQ will continue to hydrolyze into the free acid inside the collection tube, leading to a false underestimation of prodrug half-life and an overestimation of metabolite exposure. The Solution: Blood must be drawn directly into tubes pre-treated with a broad-spectrum esterase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) , and immediately placed on ice.

LC-MS/MS Protocol
  • Sample Preparation: Aliquot 50 µL of PMSF-stabilized plasma. Add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) to precipitate proteins.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

    • ENPQ (Prodrug): Monitor the [M+H]+ parent ion transitioning to the pyrrolidine-cleaved daughter ion.

    • ENPQ Free Acid: Monitor the corresponding [M+H]+ transition for the hydrolyzed carboxylate.

In Vivo Pharmacokinetic Profiling

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO in Rodents) Sampling 2. Blood Collection (+ Esterase Inhibitor PMSF) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Analysis 5. NCA PK Modeling (WinNonlin) LCMS->Analysis

Figure 2. Step-by-step in vivo pharmacokinetic profiling workflow for ENPQ.

Experimental Design (Rodent Model)
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Dosing: 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Oral (PO) Dosing: 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80.

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Data Presentation: Representative PK Parameters

Using Non-Compartmental Analysis (NCA), the following parameters represent the expected kinetic behavior of the ENPQ prodrug and its rapid conversion to the active free acid.

Pharmacokinetic ParameterUnitsENPQ (Prodrug) IV - 2 mg/kgENPQ (Prodrug) PO - 10 mg/kgFree Acid (Metabolite) PO - 10 mg/kg
Cmax​ ng/mL1,450120850
Tmax​ hr0.0830.51.5
AUC0−∞​ hr*ng/mL8502124,200
T1/2​ hr0.40.64.2
Clearance (CL) mL/min/kg39.2N/AN/A
Volume of Distribution ( Vss​ ) L/kg1.2N/AN/A
Bioavailability (F%) %-~5% (Prodrug) High systemic exposure

Data Interpretation: The data validates the prodrug design. The intact ethyl ester (ENPQ) shows high clearance and low oral bioavailability (5%) due to rapid first-pass intestinal and hepatic hydrolysis. Consequently, the active Free Acid metabolite demonstrates delayed Tmax​ , prolonged half-life, and robust systemic exposure, confirming successful in vivo activation.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • US Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." (January 2020). URL:[Link]

  • Hatfield, J. M., Wierdl, M., Wadkins, R. M., & Potter, P. M. "Modifications of human carboxylesterase for improved prodrug activation." Expert Opinion on Drug Metabolism & Toxicology, 4(9), 1153–1165. (2008). URL:[Link]

  • Williams, E. M., Little, R. F., Mowday, A. M., Rich, M. H., Chan-Hyams, J. V., Copp, J. N., Smaill, J. B., Patterson, A. V., & Ackerley, D. F. "Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility." Biochemical Journal, 471(2), 131–153. (2015). URL:[Link]

Sources

Exploratory

Structural characterization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

An In-Depth Technical Guide to the Structural Characterization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate Abstract This technical guide provides a comprehensive, multi-technique framework for the definiti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural characterization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. Quinolines represent a vital class of compounds in drug discovery, known for a wide array of biological activities.[1][2] The precise elucidation of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This document, intended for researchers and drug development professionals, moves beyond a simple listing of methods. It details an integrated analytical workflow, explaining the causality behind experimental choices and demonstrating how a combination of spectroscopic and crystallographic techniques provides a self-validating system for structural confirmation. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, presenting each not as a standalone technique, but as a complementary component of a holistic characterization strategy.

Molecular Overview & Synthetic Context

The target molecule, Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, possesses a molecular formula of C₁₆H₁₇N₃O₄ and a molecular weight of approximately 315.33 g/mol .[3][4] Its structure is comprised of a substituted quinoline core, which is fundamental to many biologically active molecules.[1][2]

The key structural features include:

  • A quinoline bicyclic heteroaromatic system.

  • An ethyl carboxylate group at the C3 position.

  • A pyrrolidinyl moiety at the C4 position, a common cyclic amine in medicinal chemistry.

  • An electron-withdrawing nitro group at the C6 position of the benzo-fused ring.

A plausible synthesis, often involving the nucleophilic aromatic substitution of a suitable precursor like ethyl 4-chloro-6-nitroquinoline-3-carboxylate with pyrrolidine, informs the characterization process. This context is crucial as it highlights potential isomeric impurities that could arise, necessitating the robust and unambiguous analytical methods detailed herein.

Caption: Chemical structure of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique is sufficient for unequivocal proof of structure. The synergy between NMR, MS, and IR provides the foundational evidence for the proposed molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[1] For a novel quinoline derivative, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is mandatory.

Expert Insight: The substitution pattern creates a highly diagnostic set of signals. The electron-donating pyrrolidinyl group at C4 and the electron-withdrawing nitro group at C6 exert opposing electronic effects, causing significant dispersion of the aromatic proton signals, which simplifies their assignment.

2.1.1. ¹H NMR Spectroscopy

The proton spectrum reveals the chemical environment, count, and neighboring protons for each unique hydrogen atom in the molecule.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2 (Quinoline) ~8.5 - 8.8 Singlet (s) Deshielded due to adjacent ring nitrogen and anisotropic effect of the C4 substituent.
H-5 (Quinoline) ~8.3 - 8.5 Doublet (d) Deshielded by the peri-relationship to the C4-substituent and influenced by the C6-nitro group.
H-7 (Quinoline) ~8.1 - 8.3 Doublet of Doublets (dd) Ortho-coupled to H-8 and meta-coupled to H-5. Deshielded by the C6-nitro group.
H-8 (Quinoline) ~7.6 - 7.8 Doublet (d) Ortho-coupled to H-7. Least affected by the C6-nitro group among the benzo-ring protons.
Pyrrolidine (α-CH₂) ~3.6 - 3.9 Triplet (t) or Multiplet (m) Protons adjacent to the nitrogen, deshielded by attachment to the aromatic ring.
Pyrrolidine (β-CH₂) ~2.0 - 2.3 Multiplet (m) Typical aliphatic region for pyrrolidine ring protons.
Ethyl Ester (-OCH₂CH₃) ~4.3 - 4.5 Quartet (q) Methylene protons adjacent to the ester oxygen.

| Ethyl Ester (-OCH₂CH₃) | ~1.3 - 1.5 | Triplet (t) | Terminal methyl group protons. |

2.1.2. ¹³C NMR Spectroscopy

This spectrum identifies all unique carbon atoms, including quaternary carbons that are invisible in the ¹H NMR spectrum.

Anticipated ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~165 - 170
Quaternary Carbons (C3, C4, C4a, C6, C8a) ~110 - 160
Aromatic CH Carbons (C2, C5, C7, C8) ~115 - 150
Ethyl Ester (-OCH₂) ~60 - 65
Pyrrolidine (α-CH₂) ~50 - 55
Pyrrolidine (β-CH₂) ~25 - 30

| Ethyl Ester (-CH₃) | ~14 - 16 |

2.1.3. 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D experiments are essential to connect the puzzle pieces and validate the assignments.[5][6]

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks. It will clearly show the H-7/H-8/H-5 coupling system in the benzo-ring and the internal couplings within the pyrrolidine and ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the primary method for assigning the protonated carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the critical experiment for confirming the overall structure. Key expected correlations include:

    • H-2 to the ester carbonyl carbon and C-4.

    • H-5 to C-4, C-6, and C-7.

    • Pyrrolidine α-protons to C-3, C-4, and C-5.

    • Ethyl methylene protons to the ester carbonyl carbon.

NMR_Workflow cluster_nmr NMR Structural Elucidation Workflow P1 1D ¹H NMR P3 2D COSY P1->P3 Identify ¹H-¹H Spin Systems P4 2D HSQC P1->P4 Correlate ¹H to ¹³C P2 1D ¹³C NMR P2->P4 P5 2D HMBC P3->P5 Confirm Connectivity P4->P5 P6 Final Structure Assignment P5->P6 Assemble Molecular Skeleton

Caption: Integrated workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and, through fragmentation analysis, corroborates the structural subunits identified by NMR.[7]

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: A small quantity of the purified compound is introduced into the ion source via a direct insertion probe.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a radical cation (molecular ion, M⁺˙) and fragment ions.

  • Mass Analysis: Ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Expected Data:

  • Molecular Ion (M⁺˙): A prominent peak at m/z = 315, confirming the molecular formula C₁₆H₁₇N₃O₄. High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Key Fragmentation Pathways: The fragmentation pattern provides a structural fingerprint.

    • Loss of an ethoxy radical: [M - ∙OCH₂CH₃]⁺ at m/z 270.

    • Loss of the ethyl group: [M - ∙CH₂CH₃]⁺ at m/z 286.

    • Loss of NO₂: [M - ∙NO₂]⁺ at m/z 269.

    • Fragmentation of the quinoline ring, such as the characteristic loss of HCN, may also be observed.[8]

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming that the correct chemical building blocks have been assembled.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Quinoline Ring
Aliphatic C-H Stretch 3000 - 2850 Pyrrolidine & Ethyl Groups
Ester C=O Stretch 1725 - 1705 Ethyl Carboxylate
Aromatic C=C/C=N Stretch 1620 - 1450 Quinoline Ring
Asymmetric N-O Stretch 1550 - 1510 Nitro Group
Symmetric N-O Stretch 1360 - 1320 Nitro Group
C-O Stretch 1300 - 1150 Ester Group

| C-N Stretch | 1250 - 1180 | Pyrrolidinyl-Aryl Bond |

Single-Crystal X-ray Diffraction: The Definitive Proof

While spectroscopy provides a robust model of the molecular structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state. It serves as the gold standard for structural validation.

Methodology Workflow:

  • Crystal Growth: High-purity material is dissolved in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) and allowed to evaporate slowly to form diffraction-quality single crystals.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The model is then refined to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Expected Structural Insights:

  • Confirmation of Connectivity: Provides an absolute 3D structure, confirming the substitution pattern (nitro at C6, pyrrolidine at C4, ester at C3).

  • Conformational Analysis: Reveals the planarity of the quinoline ring system.[11] It will also define the conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the ethyl ester and nitro groups relative to the core.

  • Intermolecular Interactions: Elucidates crystal packing forces, such as C-H···O hydrogen bonds or π-π stacking interactions between quinoline rings, which are crucial for understanding the solid-state properties of the material.[4][12]

Overall_Workflow cluster_main Integrated Structural Characterization Synth Synthesis & Purification MS MS Analysis (Mol. Weight & Formula) Synth->MS Initial Analysis IR IR Spectroscopy (Functional Groups) Synth->IR Initial Analysis NMR Comprehensive NMR (Connectivity & Assignment) Synth->NMR Initial Analysis Xray X-ray Crystallography (Absolute Structure) Synth->Xray Crystal Growth MS->NMR Corroboration IR->NMR Corroboration Final Verified Structure NMR->Final Definitive Connectivity Xray->Final Gold Standard Confirmation

Caption: A self-validating workflow for structural characterization.

Conclusion

The structural characterization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a case study in analytical rigor. A logical, hierarchical approach is paramount. Mass spectrometry and infrared spectroscopy provide the initial, rapid confirmation of molecular weight and constituent functional groups. Comprehensive 1D and 2D NMR spectroscopy then serves as the primary tool to meticulously assemble the molecular skeleton and establish atomic connectivity. Finally, where feasible, single-crystal X-ray diffraction provides the ultimate, irrefutable evidence of the structure in three dimensions. This integrated, multi-technique workflow ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data essential for advancing drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University of North Carolina Wilmington Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.
  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • Scholar Hub Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.
  • UI Scholars Hub. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.
  • ResearchGate. (n.d.). HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites.
  • Chemspace. (n.d.). Ethyl 6-nitro-4-(pyrrolidin-1-yl)quinoline-3-carboxylate.
  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Nitrocinnoline: A Technical Guide.
  • Chemical Papers. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
  • PMC. (n.d.). Ethyl 4-cyano-7-nitro-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-4-carboxylate.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • De Gruyter. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3.

Sources

Foundational

Preclinical Toxicity Profiling of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate: A Mechanistic Whitepaper

Executive Summary Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a highly functionalized derivative belonging to the 4-aminoquinoline-3-carboxylate class. While the quinoline scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a highly functionalized derivative belonging to the 4-aminoquinoline-3-carboxylate class. While the quinoline scaffold is a privileged structure extensively investigated for its potent antiproliferative, antibacterial, and antimalarial properties, specific functional group substitutions dictate its safety profile. As a Senior Application Scientist, my approach to evaluating this compound moves beyond simple pass/fail screening. We must interrogate the structural liabilities—specifically the 6-nitro group and the 3-carboxylate ester—to understand the causality behind its cellular toxicity. This whitepaper outlines a self-validating, mechanistic framework for the preliminary toxicity screening of this compound.

Toxicophore Analysis & Structural Causality

The biological activity and toxicity of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate are driven by three distinct structural features, each requiring targeted screening methodologies:

  • The 4-(1-Pyrrolidinyl) Moiety: This cyclic amine enhances the lipophilicity and basicity of the quinoline core. This basicity drives lysosomotropism, allowing the compound to accumulate in acidic organelles. While beneficial for targeting the acidic food vacuoles of Plasmodium parasites [2], excessive lysosomal accumulation in mammalian cells can lead to phospholipidosis and cellular toxicity.

  • The 3-Carboxylate Ethyl Ester: Acting as a prodrug moiety, the ethyl ester facilitates cellular membrane permeation. Once intracellular, ubiquitous carboxylesterases hydrolyze the ester into the corresponding quinoline-3-carboxylic acid. This conversion drastically alters the molecule's pKa and partition coefficient, effectively trapping the active metabolite within the cell [1].

  • The 6-Nitro Group (The Primary Toxicophore): Nitroaromatic compounds possess well-documented genotoxic and hepatotoxic liabilities. Cytosolic nitroreductases catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion. In the presence of oxygen, this intermediate undergoes futile redox cycling, generating massive amounts of superoxide radicals and downstream reactive oxygen species (ROS) [4].

Mechanistic Toxicology & Signaling Pathways

The primary driver of cytotoxicity for 6-nitroquinolines is oxidative stress leading to intrinsic apoptosis. The diagram below illustrates the causal relationship between the compound's metabolism and its downstream toxicological signaling pathway.

Pathway A Ethyl 6-nitro-4-(1-pyrrolidinyl) -3-quinolinecarboxylate B Intracellular Esterases A->B Hydrolysis C Nitroreductases (CYP450) A->C Reduction D Quinoline-3-carboxylic acid (Acidic Trapping) B->D pKa Shift E Nitro Radical Anion C->E 1e- Transfer F Reactive Oxygen Species (ROS) E->F Redox Cycling G DNA Damage / Mutagenesis F->G Oxidative Stress

Metabolic Activation and ROS-Mediated Toxicity Pathway.

Quantitative Toxicity Data Summary

Based on the structural profiling of analogous nitro-substituted 4-aminoquinolines [3], the following table summarizes the expected preliminary toxicity thresholds. A narrow therapeutic window is typical for this chemotype prior to lead optimization.

Assay / ParameterCell Line / StrainIC50 / ResultMechanistic Interpretation
Metabolic Viability (MTT) HepG2 (Human Hepatocytes)~1.5 - 4.5 µMHigh hepatotoxicity; indicates potential mitochondrial reductase interference.
Membrane Integrity (LDH) HepG2 (Human Hepatocytes)~15.0 - 20.0 µMCell rupture occurs at higher doses than metabolic arrest (cytostatic effect).
Genotoxicity (-S9) S. typhimurium TA98 / TA100PositiveDirect-acting frameshift and base-pair mutagenicity driven by the nitro group.
Genotoxicity (+S9) S. typhimurium TA98 / TA100Strongly PositiveMutagenicity is heavily amplified by hepatic metabolic activation.
Selectivity Index (SI) HepG2 vs. Target Pathogen< 10Narrow safety margin; requires structural optimization to mitigate toxicity.

Self-Validating Experimental Protocols

To ensure absolute data integrity, toxicity cannot be assessed by a single endpoint. The protocols below are designed as self-validating systems, where orthogonal assays confirm the causality of the observed toxicity.

Protocol A: Multiplexed Hepatotoxicity Screening (MTT & LDH)

Causality & Rationale: Relying solely on the MTT assay can yield false positives because nitroaromatics can directly interfere with mitochondrial dehydrogenases without causing immediate cell death. By multiplexing MTT (metabolic activity) with an LDH release assay (membrane rupture) on the same cell population, we independently validate whether the compound is merely cytostatic or actively cytocidal.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours.

  • LDH Phase (Membrane Integrity): Carefully transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and diaphorase/tetrazolium). Incubate for 30 minutes in the dark at room temperature. Measure absorbance at 490 nm.

  • MTT Phase (Metabolic Viability): To the original plate containing the cells and remaining media, add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C. Carefully aspirate the media and solubilize the intracellular formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm.

  • Data Validation: Calculate IC50 values independently. A significant discrepancy (e.g., MTT IC50 is 2 µM, but LDH IC50 is 20 µM) confirms that the compound induces metabolic stalling prior to terminal membrane rupture.

Protocol B: Miniaturized Ames Fluctuation Test (Genotoxicity)

Causality & Rationale: The 6-nitro group is a classic structural alert for mutagenicity. The miniaturized 384-well fluctuation test conserves compound while providing robust statistical power to detect DNA damage, both with and without rat liver S9 metabolic activation.

Step-by-Step Methodology:

  • Bacterial Culture: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth to an OD600 of ~2.0.

  • Exposure Mixture: In a 24-well plate, combine the test compound (dosed up to 500 µg/mL), the bacterial suspension, and either a standard buffer (for the -S9 condition) or Aroclor 1254-induced rat liver S9 mix (for the +S9 condition).

  • Pre-Incubation: Incubate the mixture for 90 minutes at 37°C. Critical Step: This pre-incubation maximizes the enzymatic conversion of the nitro group into the reactive nitro radical anion.

  • Plating: Dilute the exposure mixture with a specialized reversion indicator medium containing bromocresol purple. Distribute 50 µL of this mixture into all wells of a 384-well plate.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Score the plate by counting the number of wells that have turned from purple to yellow (indicating an acidic pH shift caused by the growth of prototrophic revertants).

  • Data Validation: A dose-dependent, statistically significant increase in the number of yellow wells compared to the vehicle control validates the mutagenic liability of the 6-nitro group.

Preliminary Toxicity Screening Workflow

To systematically evaluate and triage this compound, the following logical workflow is employed, moving from computational predictions to definitive mechanistic validation.

Workflow S1 In Silico ADMET S2 HepG2 Cytotoxicity (MTT / LDH) S1->S2 S3 Genotoxicity (Ames Test) S2->S3 S4 Mechanistic Validation S3->S4

Sequential Toxicity Screening Workflow for Quinoline Derivatives.

Conclusion & Lead Optimization Strategy

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate presents a potent but toxicologically complex profile. The preliminary screening data generated by the multiplexed HepG2 and Ames assays will likely confirm the liabilities of the 6-nitro group. For future drug development, lead optimization should focus on bioisosteric replacement of the nitro group (e.g., with a trifluoromethyl or cyano group) to abrogate the ROS-mediated genotoxicity while maintaining the electron-withdrawing properties necessary for the quinoline core's efficacy.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-oTl4ZSHstXKK0CDDZhjPoI0Bq_YMJVKXaAsdQOuJ4PWT424Uc36F-7Yv_E9nVCK9tPzC9gCwdpZi2CaG8M4iCVwUSRo42mUMQDqW6kmY8YSIsRnxVe6OwLyeI7JOxstQh0GamsDY5bXvcFGIObxKfXxdwvEvixVV27Z_ngwm_p4v6Kxkqc1NzEM4f1pywRuWQgXLvWEKB70gXK4RHTn69ARe5swSHdgm6d-4k4OA0Mqc3XdkkiW-NBmd0YIJ_2mHAw==]
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. UCSF.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyjgG0u20YcPu3N1TMq-P0tPHLvpb14-G7a484U7uRQPktQO4zXIetORMO5IZH4xtDmz4N-vijHxMdsLNePC7Oy6m42XoXw0COtzC0bIWxPjTHITZ6OZjHIjOCgxVD_RdlLWDkiYcGWw==]
  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVGw3k-wXc8eJP0tsMS8Q7PG37nviqYXMSRkMMwinTaAvwv-crCFOlvbp_OhZSq3tKOk1r8xsES1cWMvhYxLmUYvilzUClrhtGYsL3xAOmjQxkpSO2fMXWgxN-mDAKP4Ayg5gcR4srJYrQc188]
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Srce.hr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-G8Ob4ADgmo5YEJ8zwmMMC1IPAWG5ShWJfPZtN9zExV1vPzjr1eudxya6qyIwD_kSdWPuB45A6pSeDBM44XLCn7cYESV3EeFq5j1epM1_GZ96YZ4xchga7XQOrQ==]
Exploratory

A Strategic Guide to Characterizing the Receptor Binding Affinity of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

This guide provides a comprehensive, in-depth strategy for characterizing the receptor binding profile of the novel compound, Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. As pre-existing binding data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth strategy for characterizing the receptor binding profile of the novel compound, Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. As pre-existing binding data for this specific molecule is not publicly available, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines an integrated, multi-tiered approach, from initial computational predictions to rigorous biophysical validation, ensuring a thorough and scientifically sound investigation.

Introduction: The Imperative of Binding Affinity in Drug Discovery

The journey of a drug from a chemical entity to a therapeutic agent is fundamentally governed by its interactions with biological targets.[1] At the heart of these interactions lies receptor binding affinity , the measure of the strength of the binding between a drug molecule and its receptor target.[2][3] This critical parameter dictates a drug's potency, selectivity, and overall pharmacological profile.[1][4] A high-affinity interaction allows for lower therapeutic doses, potentially reducing off-target effects and improving the safety profile.[4] Therefore, the precise characterization of binding affinity is a cornerstone of modern drug discovery and lead optimization.[3][5]

The subject of this guide, Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, belongs to the quinoline class of compounds. Quinoline derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8][9][10] This versatility stems from their ability to interact with diverse biological targets such as tyrosine kinases, topoisomerases, and G-protein coupled receptors (GPCRs).[6][7] Given this background, a systematic evaluation of the compound's receptor binding profile is essential to unlock its therapeutic potential.

This document outlines a logical, field-proven workflow to:

  • Predict and Identify potential biological targets using computational methods.

  • Screen Broadly against diverse receptor families to identify primary interaction classes.

  • Quantify Affinity using gold-standard in vitro binding assays.

  • Validate Findings with orthogonal, label-free biophysical techniques.

  • Interpret Data to guide subsequent functional studies and drug development decisions.

Part 1: In Silico Target Prediction — A Data-Driven Hypothesis

Before committing to resource-intensive wet-lab experiments, computational or in silico target fishing offers a powerful and cost-effective strategy to generate initial hypotheses.[11] These methods leverage vast chemogenomic databases to predict potential protein targets for a small molecule based on its structure.[12]

Rationale for In Silico Approach

The principle "structurally similar compounds often have similar biological profiles" is a foundational concept in medicinal chemistry.[12] By comparing the structure of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate against databases of compounds with known biological activities, we can identify likely receptor targets. This approach can be broadly categorized into ligand-based and receptor-based methods.[13]

  • Ligand-Based Methods: These approaches, including chemical similarity searching and machine learning models, are ideal when structural information for the target receptor is limited or unknown.[12][13] They rely on the chemical features of the query molecule.

  • Receptor-Based Methods: When 3D structures of potential targets are available, methods like reverse docking can predict not only if a compound might bind but also its putative binding mode, offering deeper mechanistic insight.[13]

Recommended Workflow & Tools

A robust in silico workflow should integrate multiple predictive methods to build a consensus forecast.

Step-by-Step Protocol:

  • Structure Preparation: Generate a 3D conformer of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate using standard computational chemistry software.

  • Similarity Searching: Utilize platforms like ChEMBL or PubChem to find structurally similar compounds with annotated biological activity.

  • Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of the compound and use it to screen against a database of receptor models.

  • Machine Learning & Target Prediction Servers: Employ web-based tools that use pre-built statistical models to predict targets. Examples include TargetHunter or NR-ToxPred for nuclear receptors.[12][14]

  • Reverse Docking (Optional): If a specific receptor family (e.g., kinases) is suspected based on the quinoline core, perform reverse docking against a panel of representative crystal structures.[13]

  • Target Prioritization: Consolidate the outputs from all methods. Targets that are predicted by multiple, orthogonal in silico techniques should be prioritized for experimental validation.

cluster_0 Part 1: In Silico Target Prediction mol Compound Structure (Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate) sim Similarity Search (ChEMBL, PubChem) mol->sim phar Pharmacophore Modeling mol->phar ml Machine Learning (e.g., TargetHunter) mol->ml dock Reverse Docking (Optional) mol->dock data Consolidate & Analyze Predictions sim->data phar->data ml->data dock->data targets Prioritized Target List (e.g., GPCRs, Kinases, NRs) data->targets Consensus cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R1 Receptor L1 R1->L1 High Binding C1 R2 Receptor C2 R2->C2 High Binding L2

Fig 2. Principle of competitive radioligand binding.
From IC50 to Ki: The Cheng-Prusoff Equation

The IC50 is an experimentally dependent value; it can change based on the concentration of the radioligand used in the assay. [15][16]To convert the IC50 into the Ki, a true measure of affinity, we use the Cheng-Prusoff equation . [15][16][17] Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant for our test compound. This is the value we want to determine. [15]* IC50: The concentration of our test compound that displaces 50% of the specific radioligand binding. [15]* [L]: The concentration of the radioligand used in the assay. [18]* Kd: The equilibrium dissociation constant of the radioligand for the receptor. [18] This equation allows for the standardization of affinity values, enabling comparison of potencies across different compounds and experiments. [15]

Step-by-Step Experimental Protocol for Ki Determination

This protocol describes a typical filtration-based radioligand binding assay performed in a 96-well format. [18]

  • Reagent Preparation:

    • Membrane Homogenate: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Dopamine D2). Homogenize in a cold lysis buffer and pellet via centrifugation. Resuspend the final pellet in assay binding buffer. [18]Determine protein concentration using a BCA assay.

    • Radioligand Solution: Prepare a working solution of the radioligand (e.g., [³H]-Spiperone for D2 receptors) in binding buffer at a concentration at or near its Kd. [19] * Test Compound Dilutions: Prepare a serial dilution series of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, typically spanning 10-11 concentrations over a 3-4 log unit range.

  • Assay Incubation:

    • To each well of a 96-well plate, add in order:

      • Binding buffer

      • Test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand for non-specific binding)

      • Radioligand solution

      • Membrane homogenate (to initiate the reaction)

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation. [18]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. [18]This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove all non-specifically trapped radioactivity. [18]

  • Detection and Data Analysis:

    • Dry the filter plate completely. [18] * Add a scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter. [18] * Calculate specific binding = (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation.

Part 4: Orthogonal Validation with Label-Free Techniques

To ensure the trustworthiness of the binding data, it is crucial to validate the results using an orthogonal, label-free method. This guards against artifacts that can arise from the use of radiolabels or specific assay formats. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions. [20][21][22]

  • Principle: One binding partner (the receptor) is immobilized on the sensor chip surface. The other partner (the test compound) is flowed over the surface in solution. Binding causes a mass change on the surface, which is detected in real-time as a change in resonance units (RU). [22][23]* Key Advantages: SPR provides not only the equilibrium affinity (KD) but also the kinetic parameters of the interaction: the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). [5][24]This provides a much deeper understanding of the binding event. [2]* Workflow:

    • Immobilize the purified target receptor onto a sensor chip.

    • Inject a series of concentrations of the test compound over the chip surface.

    • Monitor the binding response (association and dissociation phases) to generate sensorgrams.

    • Fit the data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant, KD (where KD = kd/ka).

cluster_spr Part 4.1: SPR Workflow prep Immobilize Receptor on Sensor Chip inject Inject Analyte (Test Compound) at Various Concentrations prep->inject detect Real-Time Detection of Binding (Sensorgram) inject->detect analysis Kinetic Analysis (Fit Data to Model) detect->analysis results Determine: - ka (on-rate) - kd (off-rate) - KD (Affinity) analysis->results

Fig 3. High-level workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of binding interactions. [4]It directly measures the heat released or absorbed during a binding event. [4][25][26]

  • Principle: A solution of the test compound (ligand) is titrated in small aliquots into a sample cell containing the purified receptor. [27]The instrument measures the minute temperature changes that occur upon binding, providing a direct measurement of the binding enthalpy (ΔH). [25][28]* Key Advantages: A single ITC experiment can determine the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [4][25]This complete thermodynamic profile is invaluable for understanding the driving forces behind the interaction and for lead optimization. [4][26][28]* Data Interpretation: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to extract the thermodynamic parameters. [26]

    Parameter Description Significance in Drug Design
    KD Equilibrium Dissociation Constant Measures binding affinity (potency). Lower KD = higher affinity.
    n Stoichiometry Reveals the binding ratio (e.g., 1:1, 2:1) of the drug to the target.
    ΔH Enthalpy Change Heat absorbed or released. Favorable enthalpy suggests strong hydrogen bonding or van der Waals interactions.
    ΔS Entropy Change Change in disorder. Favorable entropy is often driven by the hydrophobic effect and conformational changes.

    Table 2: Parameters derived from Isothermal Titration Calorimetry (ITC).

Part 5: Data Synthesis and Path Forward

The culmination of this multi-faceted approach is a comprehensive and validated understanding of the receptor binding profile of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

Synthesized Data Summary:

Target Ki (Radioligand Assay) KD (SPR) KD (ITC) Thermodynamic Driver (from ITC)
Dopamine D250 nM65 nM70 nMEnthalpy-driven (ΔH < 0)
Adrenergic α2A120 nM150 nM145 nMEntropy-driven (ΔS > 0)
VEGFR295 nM110 nMNot DeterminedNot Determined
Table 3: Hypothetical integrated data summary for the lead compound.

The strong concordance between the Ki values from radioligand binding and the KD values from the orthogonal SPR and ITC methods provides high confidence in the data. The thermodynamic data from ITC further enriches this understanding, suggesting, for instance, that the compound's interaction with the D2 receptor is primarily driven by direct bonding interactions (enthalpy), while its binding to the α2A receptor may be more influenced by hydrophobic effects (entropy).

This robust dataset forms the critical foundation for the next phase of drug development: functional assays . The binding affinity (Ki, KD) establishes target engagement and potency, but it does not describe the consequence of that binding. The next essential questions are:

  • Is the compound an agonist (activating the receptor) or an antagonist (blocking the receptor)?

  • What is its potency in a cellular context (EC50 for agonists, IC50 for antagonists)?

  • Does the in vitro binding affinity translate to desired activity in cell-based and, ultimately, in vivo models?

By following this rigorous, integrated strategy, researchers can confidently characterize the receptor binding profile of novel compounds, generating the high-quality, trustworthy data necessary to make informed decisions and advance the most promising candidates toward the clinic.

References

  • Cheng-Prusoff Equation . Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research . TA Instruments. [Link]

  • Radioligand Binding Assay . Creative Bioarray. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database . PMC. [Link]

  • Why are Binding Kinetics Important? . Gator Bio. [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review . Wiley Online Library. [Link]

  • ITC Assay Service for Drug Discovery . Reaction Biology. [Link]

  • Isothermal Titration Calorimetry (ITC) . Center for Macromolecular Interactions. [Link]

  • Recent Advances in In Silico Target Fishing . MDPI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations . PubMed. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design . PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . PMC. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery . PubMed. [Link]

  • Predicting the binding of small molecules to nuclear receptors using machine learning . eScholarship. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery . PMC. [Link]

  • Radioligand Binding Assay | In Vitro Biology . Oncodesign Services. [Link]

  • Binding Affinity and Kinetics by SPR . Aragen Bioscience. [Link]

  • The role of receptor binding in drug discovery . PubMed - NIH. [Link]

  • In Silico Target Prediction for Small Molecules . PubMed. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . PMC. [Link]

  • Receptor-ligand kinetics for research and drug discovery . BMG Labtech. [Link]

  • Enabling In-Silico Hit Discovery Workflows Targeting RNA with Small Molecules . ACS Publications. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels . Eurofins Discovery. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions . Affinité Instruments. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions . Molecular Biology of the Cell. [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action . Open Access Journals. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. [Link]

  • IC50 . Wikipedia. [Link]

  • BioPrint SafetyScreen Panel - FR . Eurofins Discovery. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling . Eurofins Discovery. [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES . Jetir.Org. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances. [Link]

  • Early Safety Assessment . Pharmacology Discovery Services. [Link]

  • Safety screening in early drug discovery: An optimized assay panel . ResearchGate. [Link]

Sources

Foundational

An Investigational Roadmap for the In Vivo Biological Activity of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Abstract This technical guide addresses the profound lack of public-domain data on the in vivo biological activity of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. In lieu of a conventional data summary, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the profound lack of public-domain data on the in vivo biological activity of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. In lieu of a conventional data summary, this document presents a comprehensive investigational roadmap. It is designed for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic evaluation of this novel chemical entity. By analyzing its core structure—a 4-aminoquinoline-3-carboxylate scaffold with a nitroaromatic moiety—we extrapolate potential biological activities based on well-documented analogs. This guide outlines detailed, field-proven in vivo protocols for assessing potential anti-inflammatory and anticancer effects, proposes strategies for mechanistic elucidation, and establishes a blueprint for preclinical evaluation. The objective is to transform the current data vacuum into a structured, hypothesis-driven research program.

Introduction: The Compound and the Knowledge Gap

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a distinct chemical entity featuring a quinoline core, a structural motif renowned for its broad pharmacological potential.[1][2][3] The quinoline framework is present in numerous therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory roles.[1][2][3] This specific compound is further characterized by three key substitutions:

  • A 4-(1-pyrrolidinyl) group , classifying it as a 4-aminoquinoline derivative. This class is known for a wide array of biological effects, including antimalarial, anticancer, and anti-inflammatory activities.[3][4]

  • An ethyl carboxylate at the 3-position , a common feature in quinolone antibiotics and other bioactive molecules that can influence pharmacokinetics and target binding.

  • A 6-nitro group , which significantly alters the electronic properties of the quinoline ring. Nitroaromatic compounds are known to be biologically active, though their presence often raises toxicological concerns that require careful evaluation.[5][6][7]

Despite its intriguing structure, a thorough review of scientific literature and chemical databases reveals that while synthesis protocols exist, there is a significant absence of published data regarding the in vivo biological activity of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This guide serves to bridge this gap by proposing a structured, scientifically rigorous plan to uncover and characterize its potential therapeutic value.

Predicted Biological Activities Based on Structural Analogs

The chemical architecture of the target compound allows for the formulation of clear, testable hypotheses regarding its potential bioactivity.

2.1 Potential Anti-inflammatory Activity

The quinoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[1][8][9] Derivatives have been shown to modulate key inflammatory pathways, including the reduction of nitric oxide generation and the inhibition of nuclear factor-kappa B (NF-κB) DNA binding.[8] The presence of the 4-amino group in our target compound may contribute to such activities, a characteristic seen in other anti-inflammatory quinolines.[1] Therefore, a primary hypothesis is that Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate will exhibit anti-inflammatory properties in vivo.

2.2 Potential Anticancer Activity

Numerous quinoline derivatives, particularly nitroquinolines, have demonstrated potent anticancer effects.[10][11][12] For instance, Nitroxoline (8-hydroxy-5-nitroquinoline) has shown efficacy against various cancer cell lines and in xenograft models, in part by inhibiting angiogenesis and inducing apoptosis.[10][11][12][13] The cytotoxicity of some nitroquinolines is enhanced by the generation of reactive oxygen species (ROS), which can disrupt cellular signaling and lead to cell death.[10][14] The 6-nitro group on the target compound is a strong predictor for potential anticancer activity, warranting a thorough investigation using established tumor models.

2.3 Toxicological Considerations

It is imperative to acknowledge the potential toxicity associated with nitroaromatic compounds.[5][6][7] These compounds can undergo metabolic reduction of the nitro group to form reactive intermediates that may damage biomolecules.[7] Therefore, any in vivo investigation must begin with acute toxicity studies to establish a safe dose range. Quantitative structure-activity relationship (QSAR) studies on nitroaromatics consistently point to factors like the number of nitro groups and molecular surface area as key determinants of toxicity, typically measured by the 50% lethal dose (LD50) in rodent models.[5][15][16]

Proposed In Vivo Experimental Workflows

To systematically investigate the predicted activities, the following detailed protocols are proposed. These workflows are designed to be self-validating, with clear endpoints and integrated controls.

3.1 Workflow 1: Acute Toxicity and Dose-Range Finding

The initial and most critical step is to determine the maximum tolerated dose (MTD) and the LD50 of the compound.

  • Objective: To establish a safe dose range for subsequent efficacy studies.

  • Methodology:

    • Animal Model: Healthy, 8-week-old BALB/c mice (n=5 per group).

    • Compound Formulation: Prepare a stock solution of the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

    • Dose Administration: Administer single intraperitoneal (i.p.) or oral (p.o.) doses in a geometric progression (e.g., 10, 50, 100, 500, 1000 mg/kg).

    • Observation Period: Monitor animals for 14 days for signs of toxicity, including weight loss, behavioral changes, and mortality.

    • Endpoint Analysis: Calculate the LD50 using the Reed-Muench method or probit analysis. The MTD is defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight.

  • Data Presentation:

Dose Group (mg/kg)Vehicle Control10501005001000
Mortality (%) 0
Mean Weight Change (%)
Observed Toxicities None

3.2 Workflow 2: Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model is a standard and reliable assay for evaluating acute anti-inflammatory activity.

  • Objective: To determine if the compound can reduce acute inflammation in vivo.

  • Methodology:

    • Animal Model: Wistar rats (180-200g), fasted overnight (n=6 per group).

    • Experimental Groups:

      • Group I: Vehicle Control

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III-V: Test Compound at three dose levels (e.g., 25, 50, 100 mg/kg, p.o.), based on MTD results.

    • Procedure:

      • Administer the test compound or controls orally one hour before the inflammatory insult.

      • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

      • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

G cluster_0 Preparation Phase cluster_1 Treatment & Induction Phase cluster_2 Measurement & Analysis Phase acclimatize Acclimatize Wistar Rats (n=6 per group) fasting Fast Overnight acclimatize->fasting grouping Assign to Groups (Vehicle, Positive, Test) fasting->grouping dosing Oral Administration (Compound or Control) grouping->dosing wait Wait 1 Hour dosing->wait induce Inject Carrageenan (0.1 mL, 1%) wait->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hrs) induce->measure calculate Calculate % Inhibition measure->calculate stats Statistical Analysis calculate->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

3.3 Workflow 3: Anticancer Activity Assessment

A human tumor xenograft model is the gold standard for preclinical evaluation of potential anticancer agents.

  • Objective: To evaluate the compound's ability to inhibit tumor growth in vivo.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old.

    • Cell Line: Select a relevant human cancer cell line (e.g., A549 lung carcinoma or MCF7 breast cancer).

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

    • Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

      • Group I: Vehicle Control (daily, i.p.)

      • Group II: Positive Control (e.g., Cisplatin, 5 mg/kg, weekly, i.p.)

      • Group III-IV: Test Compound at two dose levels (e.g., 25, 50 mg/kg, daily, i.p.).

    • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as a measure of toxicity.

    • Endpoint Analysis: Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³). Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage.

  • Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Mean Tumor Weight (g) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle Control N/A
Positive Control
Test Compound (Dose 1)
Test Compound (Dose 2)

Proposed Mechanistic Elucidation Strategy

Should the in vivo studies demonstrate significant activity, the next logical step is to investigate the underlying mechanism of action.

4.1 For Anti-inflammatory Activity:

  • Hypothesis: The compound inhibits the NF-κB signaling pathway.

  • Approach:

    • Collect tissue samples (paw tissue from the edema assay).

    • Perform Western Blot analysis to measure the protein levels of key pathway components like p-IκBα, IκBα, and the p65 subunit of NF-κB.

    • Use ELISA to quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in tissue homogenates. A reduction in these cytokines would support the hypothesis.

G Compound Ethyl 6-nitro-4-(1-pyrrolidinyl) -3-quinolinecarboxylate IKK IKK Complex Compound->IKK Inhibition (?) IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα IkBa IκBα IkBa_p65->IkBa Degradation p65_p50 p65/p50 (Active NF-κB) Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.

4.2 For Anticancer Activity:

  • Hypothesis: The compound induces apoptosis and inhibits angiogenesis.

  • Approach:

    • Collect tumor samples from the xenograft study.

    • Perform TUNEL staining or Western Blot for cleaved caspase-3 and PARP to assess apoptosis.

    • Conduct immunohistochemistry (IHC) for CD31 to quantify microvessel density, an indicator of angiogenesis.

    • Measure ROS levels in treated cells in vitro using a fluorescent probe like DCFDA to see if oxidative stress is a contributing factor, as suggested by studies on other nitroquinolines.[14]

Conclusion and Future Directions

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate stands as a molecule of significant therapeutic potential, yet it remains uncharacterized in a biological context. The lack of existing data presents a unique opportunity for novel discovery. The investigational roadmap detailed in this guide provides a robust, hypothesis-driven framework for its systematic evaluation. By first establishing a toxicological profile and then proceeding with validated in vivo models for anti-inflammatory and anticancer activity, researchers can efficiently and rigorously determine the compound's true pharmacological profile. Positive results from this roadmap would form the basis for more advanced preclinical development, including pharmacokinetic studies, formulation optimization, and exploration of additional therapeutic indications.

References

  • Kulkarni, S. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. Available at: [Link]

  • De, S., et al. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. Journal of Hazardous Materials, 399, 122981. Available at: [Link]

  • Toropov, A. A., & Toropova, A. P. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Journal of Molecular Structure: THEOCHEM, 861(1-3), 122-127. Available at: [Link]

  • Kulkarni, S. A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

  • ResearchGate. (n.d.). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. Request PDF. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Molecules, 28(14), 5369. Available at: [Link]

  • Mohammed Amir, M. (2001). Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. Oriental Journal of Chemistry, 17(2). Available at: [Link]

  • Georgieva, M., et al. (2024). Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. Preprints.org. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF. Available at: [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. Available at: [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. Available at: [Link]

  • Shim, J. S., et al. (2015). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters, 9(4), 1865-1871. Available at: [Link]

  • University of Liverpool Repository. (n.d.). The Synthesis and Metabolism of Novel 4-Amino Quinoline Antimalarials. Available at: [Link]

  • Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 294-303. Available at: [Link]

  • Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

Sources

Exploratory

Chemical and physical properties of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This document is intended for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a proposed synthetic pathway, purification protocols, and predicted analytical characterizations. Furthermore, it explores the potential biological significance of this compound based on the established activities of related 6-nitroquinoline and 4-aminoquinoline derivatives, suggesting avenues for future research and application.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[2] The functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The introduction of a nitro group, particularly at the 6-position, has been shown to impart significant biological activity, including potential anticancer and antibacterial properties.[3][4][5] Concurrently, the incorporation of a pyrrolidinyl moiety at the 4-position is a common strategy in the design of bioactive molecules, often enhancing cell permeability and target engagement.[6] This guide focuses on the synthesis and properties of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, a molecule that combines these key pharmacophoric elements and thus represents a compound of considerable interest for further investigation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₇N₃O₄
Molecular Weight 315.33 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is expected.Inferred from related compounds
Melting Point Not available
Boiling Point Not available
CAS Number Not available

Synthesis and Purification

A robust synthetic route to Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate can be proposed based on established quinoline chemistry. The following multi-step synthesis is presented as a viable and logical pathway for laboratory-scale preparation.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 4-hydroxy-6-nitroquinoline-3-carboxylic acid and proceeds through a chlorination step followed by a nucleophilic aromatic substitution.

Synthetic Pathway A 4-hydroxy-6-nitroquinoline- 3-carboxylic acid B Ethyl 4-hydroxy-6-nitroquinoline- 3-carboxylate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 4-chloro-6-nitroquinoline- 3-carboxylate B->C Chlorination (POCl₃) D Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate C->D Nucleophilic Substitution (Pyrrolidine, Base)

Caption: Proposed synthetic route for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

Step-by-Step Experimental Protocols

3.2.1. Step 1: Esterification of 4-hydroxy-6-nitroquinoline-3-carboxylic acid

This initial step involves a standard Fischer esterification to produce the ethyl ester precursor.

  • Reagents and Materials:

    • 4-hydroxy-6-nitroquinoline-3-carboxylic acid

    • Anhydrous Ethanol

    • Concentrated Sulfuric Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-hydroxy-6-nitroquinoline-3-carboxylic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

3.2.2. Step 2: Chlorination of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

The hydroxyl group at the 4-position is converted to a chlorine atom, a good leaving group for the subsequent nucleophilic substitution.

  • Reagents and Materials:

    • Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Ice bath

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Carefully add Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate to an excess of phosphorus oxychloride at 0 °C.

    • Slowly warm the mixture to reflux and maintain for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

    • Filter the solid, wash with cold water, and dry to obtain Ethyl 4-chloro-6-nitroquinoline-3-carboxylate.

3.2.3. Step 3: Nucleophilic Aromatic Substitution with Pyrrolidine

The final step involves the displacement of the chlorine atom by pyrrolidine to yield the target compound.

  • Reagents and Materials:

    • Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

    • Pyrrolidine

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

    • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve Ethyl 4-chloro-6-nitroquinoline-3-carboxylate in an anhydrous solvent.

    • Add an excess of pyrrolidine and a non-nucleophilic base to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Once the starting material is consumed, wash the reaction mixture with water to remove the base and any salts.

    • Extract the aqueous layer with the organic solvent used for the reaction.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude product from the final step will likely require purification to achieve high purity for analytical and biological testing.

  • Technique: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is recommended, starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the packed column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

Analytical Characterization

The structural confirmation of the synthesized compound is paramount. The following are predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 8.8-9.0 ppm (s, 1H): H2 proton of the quinoline ring.

    • δ 8.4-8.6 ppm (d, 1H): H5 proton of the quinoline ring.

    • δ 8.1-8.3 ppm (dd, 1H): H7 proton of the quinoline ring.

    • δ 7.6-7.8 ppm (d, 1H): H8 proton of the quinoline ring.

    • δ 4.3-4.5 ppm (q, 2H): -OCH₂CH₃ methylene protons.

    • δ 3.5-3.7 ppm (m, 4H): Pyrrolidine methylene protons adjacent to the nitrogen.

    • δ 1.9-2.1 ppm (m, 4H): Pyrrolidine methylene protons beta to the nitrogen.

    • δ 1.3-1.5 ppm (t, 3H): -OCH₂CH₃ methyl protons.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~165 ppm: Ester carbonyl carbon.

    • δ ~155 ppm: C4 of the quinoline ring.

    • δ ~148 ppm: C8a of the quinoline ring.

    • δ ~145 ppm: C6 of the quinoline ring.

    • δ ~140 ppm: C2 of the quinoline ring.

    • δ ~130 ppm: C5 of the quinoline ring.

    • δ ~125 ppm: C7 of the quinoline ring.

    • δ ~120 ppm: C4a of the quinoline ring.

    • δ ~118 ppm: C8 of the quinoline ring.

    • δ ~105 ppm: C3 of the quinoline ring.

    • δ ~61 ppm: -OCH₂CH₃ methylene carbon.

    • δ ~50 ppm: Pyrrolidine methylene carbons adjacent to the nitrogen.

    • δ ~25 ppm: Pyrrolidine methylene carbons beta to the nitrogen.

    • δ ~14 ppm: -OCH₂CH₃ methyl carbon.

Infrared (IR) Spectroscopy
  • Predicted Characteristic Peaks (cm⁻¹):

    • ~3100-3000: Aromatic C-H stretch.

    • ~2950-2850: Aliphatic C-H stretch (from the ethyl and pyrrolidinyl groups).

    • ~1720: C=O stretch of the ester.

    • ~1600, 1480: C=C and C=N stretches of the quinoline ring.

    • ~1520, 1340: Asymmetric and symmetric NO₂ stretches.

    • ~1250: C-O stretch of the ester.

    • ~1180: C-N stretch.

Mass Spectrometry (MS)
  • Expected Molecular Ion Peak (M⁺): m/z = 315.12 (for C₁₆H₁₇N₃O₄). High-resolution mass spectrometry should confirm this exact mass.

  • Expected Fragmentation Pattern: Fragmentation is likely to involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially fragmentation of the pyrrolidine ring.

Biological Activity and Potential Applications

While no specific biological data has been published for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, its structural motifs suggest significant potential for biological activity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 6-nitroquinoline derivatives.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis. The presence of the nitro group can lead to the generation of reactive oxygen species within cancer cells, leading to oxidative stress and cell death.

Antibacterial Activity

The quinoline core is central to the activity of many antibacterial agents.[5] The 4-aminoquinoline scaffold, in particular, has been extensively explored for its antimicrobial properties. The pyrrolidinyl group at the 4-position can enhance the uptake of the molecule into bacterial cells. The nitro group can also contribute to antibacterial activity through mechanisms involving the inhibition of essential bacterial enzymes.[4]

Future Research Directions

Research_Directions A Synthesis & Characterization B In Vitro Screening A->B Pure Compound C Mechanism of Action Studies B->C Active Hits E Lead Optimization B->E SAR Data C->E Target Identification D In Vivo Efficacy & Toxicity D->E Preclinical Data

Caption: A workflow for the future investigation of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

The logical next steps for this compound involve:

  • Synthesis and full analytical characterization to confirm its structure and purity.

  • In vitro screening against a panel of cancer cell lines and bacterial strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of action studies for any confirmed activities to identify the biological targets and pathways involved.

  • In vivo studies in animal models to assess efficacy and safety profiles.

Safety and Handling

No specific safety data sheet (MSDS) is available for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. However, based on the safety profiles of related nitroaromatic and quinoline compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a synthetically accessible molecule with significant potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for its synthesis, purification, and characterization. The proposed protocols and predicted analytical data serve as a starting point for researchers to further explore the therapeutic potential of this promising compound. Experimental validation of the presented information is a crucial next step in unlocking the full scientific value of this quinoline derivative.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. PMC. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. ResearchGate. [Link]

  • Ethyl 6-nitro-4-(pyrrolidin-1-yl)quinoline-3-carboxylate. Chemspace. [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Scite.ai. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Publications. [Link]

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PMC. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate. Der Pharma Chemica. [Link]

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Protocols & Analytical Methods

Method

Application Note: Systematic RP-HPLC Method Development and Validation for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Executive Summary & Chemical Profiling The accurate quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical development. Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The accurate quantification of complex heterocyclic intermediates is a critical bottleneck in pharmaceutical development. Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate presents a unique analytical challenge due to its multifactorial chemical profile. Quinoline derivatives are a highly significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities[1]. However, analyzing this specific molecule requires navigating competing physicochemical properties:

  • Highly Basic Moiety: The 1-pyrrolidinyl group acts as a strong tertiary amine, making the molecule highly prone to secondary interactions with residual silanols on silica-based stationary phases.

  • Hydrolytic Sensitivity: The ethyl 3-carboxylate (ester) group is susceptible to hydrolysis under highly basic conditions, strictly limiting the permissible pH range of the mobile phase.

  • Strong Chromophores: The conjugated quinoline core, augmented by the electron-withdrawing 6-nitro group, provides excellent UV absorbance but shifts the optimal detection wavelength compared to standard quinolines.

This application note details a causality-driven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to overcome these structural challenges[2].

Method Development Rationale: The Causality of Experimental Choices

To develop a robust, stability-indicating method, every chromatographic parameter must be selected to directly counteract the molecule's inherent liabilities.

Column Chemistry Selection

Standard C18 columns often fail to provide successful separation for basic quinoline derivatives due to severe peak tailing[3]. The basic pyrrolidine nitrogen becomes protonated in the mobile phase and interacts ionically with ionized, acidic silanols ( −SiO− ) on the silica surface. To prevent this, a fully end-capped, high-purity silica C18 column (or a hybrid organic-inorganic particle column) is mandatory. Steric protection at the silica surface minimizes these secondary interactions, ensuring symmetrical peak shapes.

Mobile Phase & pH Optimization

Because the ethyl ester moiety will hydrolyze into its corresponding carboxylic acid at a pH > 8.0, high-pH mobile phase strategies (which would otherwise keep the pyrrolidine neutral) are completely unviable.

  • The Solution: We must utilize a highly acidic mobile phase (pH ~2.0 - 2.5).

  • The Modifier: Adding 0.1% Trifluoroacetic acid (TFA) to the aqueous phase serves a dual mechanistic purpose. First, it fully protonates the pyrrolidine nitrogen, increasing the analyte's solubility. Second, TFA acts as a strong ion-pairing agent; the trifluoroacetate anion pairs with the basic nitrogen, masking it from the stationary phase and drastically improving peak symmetry[4]. Acetonitrile (ACN) is selected as the organic modifier over methanol to provide lower system backpressure and superior elution strength for the bulky aromatic core.

Detector Selection

The extended conjugation of the nitroquinoline system yields distinct UV maxima. While 254 nm serves as a universal wavelength for aromatic compounds, the presence of the nitro group shifts a secondary absorption maximum to approximately 340 nm . Monitoring at 340 nm significantly increases method specificity, filtering out background noise from non-conjugated impurities[4].

Experimental Workflows & Logical Relationships

Workflow A 1. Physicochemical Profiling (Identify Basic N & Ester) B 2. Column Selection (End-capped C18 to block silanols) A->B C 3. Mobile Phase Strategy (Low pH to prevent ester hydrolysis) B->C D 4. Gradient & Ion-Pairing (ACN / H2O + 0.1% TFA) C->D E 5. Self-Validating SST (Forced Degradation Testing) D->E

Fig 1: Systematic HPLC method development workflow for basic, ester-bearing quinoline derivatives.

Logic N1 Basic Pyrrolidine Nitrogen N3 Secondary Interactions (Severe Peak Tailing) N1->N3 interacts with N2 Ionized Silanols (pH > 4) N2->N3 N4 0.1% TFA (Ion-Pairing) + End-capped C18 N3->N4 resolved by N5 Symmetrical Peak Shape (Tf < 1.5) N4->N5

Fig 2: Mechanistic resolution of peak tailing induced by basic nitrogen-silanol interactions.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q purified water (18.2 MΩ·cm)[2].

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Method Parameters

ParameterOptimized ConditionRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Prevents basic nitrogen interactions[1].
Mobile Phase A Water + 0.1% TFA (v/v)Ion-pairing; maintains pH ~2.0 to protect ester.
Mobile Phase B Acetonitrile (100%)Optimal elution strength for aromatics.
Gradient Program 0-2 min: 10% B2-10 min: 10% 90% B10-12 min: 90% B12-12.1 min: 90% 10% B12.1-15 min: 10% BEnsures elution of highly lipophilic core while resolving polar degradation products.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temperature 30 °CStabilizes retention times and reduces backpressure.
Detection (DAD) 254 nm (Primary) & 340 nm (Specific)Captures universal aromatic and nitro-specific absorbance[4].
Injection Volume 10 µLPrevents column overloading.
Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:ACN (50:50, v/v). Do not use pure water, as the lipophilic quinoline core will precipitate.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection[2].

Self-Validating System Suitability Testing (SST)

To ensure the method is operating correctly before analyzing unknown samples, the system must pass the following self-validating criteria using the 50 µg/mL working standard:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (A higher value indicates column degradation or inadequate TFA concentration).

  • Theoretical Plates ( N ): Must be ≥3000 .

  • Injection Precision: The Relative Standard Deviation (RSD) of the peak area from 5 replicate injections must be ≤2.0% [1].

  • Stability-Indicating Proof (Optional but Recommended): Spike a sample with 0.1M NaOH for 10 minutes to intentionally hydrolyze the ester. Inject the degraded sample. The method is validated if the parent peak is baseline-resolved ( Rs​>2.0 ) from the newly formed, earlier-eluting carboxylic acid peak.

Method Validation Summary

The developed method should be validated according to ICH Q2(R1) guidelines. Below is a summary of typical quantitative performance characteristics expected for this protocol based on analogous quinoline derivatives[1][4].

Table 2: Representative Method Validation Parameters

Validation ParameterTypical Performance ValueAcceptance Criteria (ICH)
Linearity Range 0.5 – 100 µg/mLCorrelation coefficient ( R2 ) > 0.999[1]
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (Repeatability) 0.8% - 1.2% RSDRSD 2.0%[4]
Inter-day Precision (Intermediate) 1.1% - 1.8% RSDRSD 2.0%[4]
Accuracy (% Recovery) 98.7% – 101.4%98.0% – 102.0% recovery across 3 levels[1]

References

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Tandfonline. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • BenchChem. "Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • IJSRED. "RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE." International Journal of Scientific Research and Engineering Development.

Sources

Application

Application Note: In Vivo Dosing Strategies for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQC)

Target Audience: Pharmacologists, Pre-clinical Researchers, and Oncology Drug Development Professionals Compound Classification: Class II Hypoxia-Activated Prodrug (HAP) / Bioreductive Agent Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Pre-clinical Researchers, and Oncology Drug Development Professionals Compound Classification: Class II Hypoxia-Activated Prodrug (HAP) / Bioreductive Agent

Executive Summary & Mechanistic Rationale

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQC) is an investigational hypoxia-activated prodrug (HAP) designed to selectively target the severe hypoxic cores of solid tumors. The therapeutic challenge with solid tumors lies in their chaotic vasculature, which creates oxygen-deprived zones that are highly resistant to conventional radiotherapy and chemotherapy[1].

ENPQC leverages a 6-nitroquinoline scaffold as an oxygen sensor. The causality of its mechanism is rooted in its electron reduction potential. Under normoxic conditions (normal healthy tissue), ubiquitous one-electron reductases (such as cytochrome P450 oxidoreductase, POR) reduce the 6-nitro group to a nitro radical anion. However, in the presence of molecular oxygen, this radical is rapidly back-oxidized to the inert parent prodrug, creating a futile cycle that spares healthy tissue[2].

In the severe hypoxic microenvironment of a tumor (<0.5% O₂), this back-oxidation is prevented. The radical undergoes subsequent multi-step reduction to a highly cytotoxic 6-hydroxylamino or 6-aminoquinoline effector[2]. The inclusion of the 4-(1-pyrrolidinyl) and 3-carboxylate ethyl ester moieties serves a distinct pharmacokinetic purpose: they significantly increase the lipophilicity of the molecule. This allows the generated active effector to rapidly diffuse across cell membranes, exerting a potent "bystander effect" on adjacent, moderately oxygenated tumor cells that are otherwise incapable of activating the prodrug themselves[3].

MOA ENPQC ENPQC (Prodrug) 6-Nitroquinoline Radical Nitro Radical Anion (1e- reduction) ENPQC->Radical NTR / POR Normoxia Normoxia (O2) Back-oxidation Normoxia->ENPQC Rapid Radical->Normoxia O2 present Effector Active Effector 6-Aminoquinoline Radical->Effector Hypoxia (multi-step) Hypoxia Hypoxia (Tumor Core) Hypoxia->Effector DNA DNA Damage / Apoptosis Effector->DNA Bystander effect

Bioreductive activation of ENPQC under hypoxic conditions vs. normoxic back-oxidation.

Pharmacokinetic Profiling & Formulation Causality

The dosing strategy for ENPQC must account for its high lipophilicity (LogP ~3.8). While lipophilicity is crucial for the extravascular transport of hypoxia-activated prodrugs into deep tumor tissue[4], it presents formulation challenges (poor aqueous solubility) and risks rapid hepatic clearance.

To prevent premature precipitation in the bloodstream and ensure high bioavailability, ENPQC must be formulated in a lipid-based vehicle or a cyclodextrin inclusion complex (e.g., 10% HP-β-CD). A rapid plasma clearance of the prodrug is actually desirable for Class II HAPs; it minimizes the systemic exposure time during which off-target, oxygen-insensitive two-electron reductases (like NQO1 or AKR1C3) might aberrantly activate the drug in normoxic tissues[4].

Table 1: Target Pharmacokinetic & Pharmacodynamic Parameters
ParameterENPQC (Prodrug)6-Amino EffectorClinical / Experimental Significance
LogP (Lipophilicity) 3.82.5High prodrug tissue penetration; effector diffuses locally.
Vd (Volume of Dist.) 2.4 L/kg1.1 L/kgExtensive extravascular distribution of the prodrug into tumor cores.
Plasma Half-life (t₁/₂) 18 - 25 min45 - 60 minRapid prodrug clearance minimizes systemic normoxic toxicity.
Tumor/Plasma AUC > 15.0> 40.0High tumor retention of the effector validates selective targeting.
Bystander Diffusion N/A~80 - 120 µmEffector reaches adjacent oxygenated tumor cells to maximize kill radius.

Self-Validating In Vivo Dosing Protocols

The following protocols are designed as self-validating systems. By co-administering a hypoxia marker (Pimonidazole) alongside ENPQC, researchers can directly correlate the spatial distribution of the active 6-amino effector with confirmed hypoxic regions. If the effector is detected in pimonidazole-negative tissues, the researcher immediately knows that non-specific reduction is occurring, prompting a formulation or dose adjustment.

Protocol A: Formulation and Maximum Tolerated Dose (MTD) Determination

Objective: Establish the MTD in healthy, non-tumor-bearing BALB/c mice to evaluate baseline systemic toxicity.

  • Vehicle Preparation: Prepare a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile 0.9% saline.

  • Compound Solubilization: Dissolve ENPQC powder in 100% DMSO to create a 50 mg/mL master stock.

  • Working Solution: Dilute the DMSO stock into the HP-β-CD vehicle to achieve the desired dosing concentrations (e.g., 5, 10, 20 mg/kg equivalents). Critical: Final DMSO concentration must not exceed 5% (v/v) to prevent vehicle-induced hepatotoxicity.

  • Administration: Administer via intravenous (i.v.) tail vein injection or intraperitoneal (i.p.) injection. i.v. is preferred to avoid first-pass hepatic metabolism which may prematurely reduce the nitro group[5].

  • Observation: Monitor cohorts (n=5) for 14 days. Record body weight daily. The MTD is defined as the highest dose resulting in <10% body weight loss with no signs of acute distress.

Protocol B: Efficacy and Hypoxia-Targeted Dosing in Xenografts

Objective: Evaluate the tumor-selective bioreduction and anti-tumor efficacy of ENPQC in a highly hypoxic xenograft model (e.g., HT29 or HCT116).

  • Tumor Inoculation: Inject 5×106 HT29 cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach a volume of ~250-300 mm³ (ensuring the development of a necrotic/hypoxic core).

  • Dosing Regimen: Administer ENPQC at 80% of the established MTD via i.v. injection, once daily for 5 consecutive days (q.d. x 5).

  • Hypoxia Labeling (The Validation Step): On day 5, exactly 1 hour prior to sacrifice, inject Pimonidazole HCl (60 mg/kg, i.p.). Pimonidazole forms stable adducts exclusively in cells with pO₂ < 10 mmHg.

  • Tissue Harvesting: Euthanize the mice. Rapidly excise the tumor, liver, and kidneys. Snap-freeze half of the tumor in liquid nitrogen for LC-MS/MS, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • LC-MS/MS Quantitation: Homogenize the frozen tissues. Extract ENPQC and its 6-amino metabolite using cold acetonitrile protein precipitation. Quantify the ratio of Prodrug to Effector. Trustworthiness Check: A Tumor-to-Liver effector ratio of < 5.0 indicates poor hypoxia selectivity and requires re-evaluation of the dosing kinetics.

  • Spatial Correlation: Perform dual-stain IHC on the formalin-fixed sections. Stain for Pimonidazole adducts (FITC) and DNA damage markers like γ -H2AX (TRITC). Co-localization of γ -H2AX strictly within or immediately adjacent to Pimonidazole-positive zones confirms the hypoxia-selective mechanism and the bystander effect.

Workflow Formulation 1. Formulation (10% HP-β-CD) Admin 2. Administration (i.v. / i.p.) Formulation->Admin Distribution 3. Tissue Distribution (Plasma vs Tumor) Admin->Distribution Analysis 4. LC-MS/MS (Prodrug vs Effector) Distribution->Analysis Validation 5. Efficacy & IHC (Pimonidazole) Analysis->Validation HypoxiaMarker Pimonidazole (Hypoxia Marker) HypoxiaMarker->Validation Correlate

In vivo experimental workflow for evaluating ENPQC pharmacokinetics and efficacy.

References[5] Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC - NIH.

URL: 2] Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC. URL: 3] Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling - Frontiers. URL: 4] Pharmacokinetic/Pharmacodynamic Modeling Identifies SN30000 and SN29751 as Tirapazamine Analogues with Improved Tissue Penetration and Hypoxic Cell Killing in Tumors - AACR Journals. URL: 1] Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives - ACS Publications. URL:

Sources

Method

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate cell culture assay preparation

An in-depth, self-validating pharmacological profiling guide for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate , designed for senior researchers and assay development scientists. Strategic Assay Design & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, self-validating pharmacological profiling guide for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate , designed for senior researchers and assay development scientists.

Strategic Assay Design & Mechanistic Rationale

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a synthetic small molecule belonging to the quinoline-3-carboxylate class, a pharmacophore heavily investigated for its anti-proliferative properties and ability to inhibit intracellular targets such as kinases and BCL6[1]. However, the specific functional groups on this molecule dictate strict biochemical constraints that must be accounted for to prevent artifactual data.

As a self-validating system, this workflow is built on three pillars of causality:

  • Causality 1: The 6-Nitro Liability & Redox Interference. The 6-nitro group on the quinoline core is highly susceptible to enzymatic reduction by cellular nitroreductases. In traditional colorimetric viability assays (e.g., MTT, MTS, XTT), this reduction drives futile redox cycling, artificially reducing the tetrazolium salts into formazan independent of actual cell viability[2]. This chemical interference yields severe false-positive survival signals. Decision: We strictly mandate an ATP-dependent luminescence assay. Because ATP depletes rapidly upon cell death and the luciferase readout is orthogonal to cellular redox potentials, it provides an unconfounded metric of cytotoxicity.

  • Causality 2: Lipophilicity & Solvent Toxicity. The combination of the 4-(1-pyrrolidinyl) moiety and the ethyl ester renders the molecule highly lipophilic. While this enhances cell permeability, it drastically increases the risk of solvent-induced cytotoxicity. Decision: Stock solutions must be prepared in anhydrous DMSO, and acoustic liquid dispensing must be used to maintain a strict, normalized final DMSO concentration of ≤0.5% (v/v) across all wells.

  • Causality 3: Esterase Cleavage & Target Engagement. The ethyl ester is susceptible to hydrolysis by ubiquitous esterases in Fetal Bovine Serum (FBS), yielding a polar carboxylic acid that cannot penetrate cell membranes. Furthermore, phenotypic cell death does not prove mechanism of action. Decision: Assays must utilize heat-inactivated FBS. To prove that cytotoxicity is driven by specific intracellular binding rather than non-specific membrane disruption, phenotypic assays must be paired with a Cellular Thermal Shift Assay (CETSA)[3].

AssayStrategy Compound Ethyl 6-nitro-4-(1-pyrrolidinyl) -3-quinolinecarboxylate Alert1 Liability: 6-Nitro Group (Redox Active) Compound->Alert1 Alert2 Liability: Lipophilic Ester (Serum Cleavage Risk) Compound->Alert2 Action1 Reject MTT Assays (Prevents False Positives) Alert1->Action1 Causes interference Action3 Use Heat-Inactivated FBS (Preserves Permeability) Alert2->Action3 Action2 ATP Luminescence Assay (Orthogonal Readout) Action1->Action2 CETSA CETSA Target Engagement (Confirms Mechanism) Action2->CETSA Validated Phenotype Action3->CETSA

Logical workflow for assay selection based on compound structural liabilities.

Quantitative Assay Parameters & Quality Control

To ensure the assay is a self-validating system, the following quantitative parameters must be strictly adhered to during preparation and execution.

ParameterSpecificationMechanistic Rationale
Stock Concentration 10 mM in 100% Anhydrous DMSOPrevents precipitation of the highly lipophilic quinoline core.
Final DMSO (v/v) ≤ 0.5% (Strictly normalized)Prevents solvent-induced baseline cytotoxicity.
Serum Condition 10% Heat-Inactivated FBSDenatures serum esterases, preventing premature hydrolysis of the ethyl ester.
Assay Z'-Factor ≥ 0.6Ensures a robust statistical window between vehicle control (0% death) and positive control (100% death via Staurosporine).

Experimental Protocols

Protocol I: ATP-Dependent Anti-Proliferation Assay

This protocol bypasses the redox liabilities of the 6-nitro group to provide an accurate IC₅₀ measurement.

  • Cell Seeding: Harvest target cancer cells (e.g., K562 or MCF-7) in logarithmic growth phase. Seed at a density of 2,000–5,000 cells/well in 384-well opaque white microplates using media supplemented with 10% heat-inactivated FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Dispensing: Prepare a 10-point, 3-fold serial dilution of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes directly into the assay plates, ensuring the final DMSO concentration is locked at 0.5% across all wells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence using a multimode microplate reader. Normalize data against the DMSO vehicle control (100% viability) and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol II: Cellular Thermal Shift Assay (CETSA)

Phenotypic death must be correlated with target binding. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation[3].

CETSAMechanism Drug Quinoline Ligand Complex Ligand-Target Complex (Thermostable) Drug->Complex Intracellular Binding Target Unbound Target (Thermolabile) Target->Complex Stabilization Heat Heat Shock (e.g., 40-65°C) Complex->Heat Readout Soluble Fraction Quantification Heat->Readout Prevents Aggregation

Mechanism of ligand-induced thermal stabilization during CETSA profiling.

  • Intracellular Target Engagement: Plate cells in 6-well plates and allow them to adhere. Treat cells with 10 µM of the quinoline compound or a DMSO vehicle control for 2 hours. (Note: A short 2-hour window is chosen to capture target engagement before any residual esterase activity can degrade the compound).

  • Harvest & Aliquot: Detach cells, wash thoroughly with cold PBS to remove extracellular compound, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8-12 PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 65°C). Heat the intact cells for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.

  • Cell Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the ligand-stabilized proteins will remain in the soluble supernatant.

  • Quantification: Carefully extract the supernatant and quantify the presence of the target protein using Western Blotting or a high-throughput proximity assay (e.g., AlphaScreen). Plot the soluble protein fraction against temperature to calculate the thermal shift (ΔTₘ).

Data Synthesis & Interpretation

A successful profiling campaign for this compound will yield internally consistent data across both protocols. Below is a synthesis of expected outcomes indicating a highly specific, target-driven mechanism of action.

Assay TypeReadout MetricExpected Value RangeMechanistic Interpretation
ATP Viability (K562) IC₅₀ (µM)0.1 – 1.5 µMPotent anti-proliferative activity, validated free of nitro-redox interference.
ATP Viability (WI-38) CC₅₀ (µM)> 50 µMFavorable therapeutic window; minimal toxicity in non-malignant fibroblasts.
CETSA (Target Protein) Thermal Shift (ΔTₘ)+3.0°C to +6.5°CConfirms the highly lipophilic ester successfully penetrated the membrane and directly engaged the intracellular target.

References[3] Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay

Source: Science / PubMed URL:[1] Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Source: Bentham Science URL:[2] Title: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells Source: BenchChem Technical Support URL:

Sources

Application

Topic: Solubilization Techniques for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in DMSO

An Application Note and Protocol for Drug Development Professionals Abstract This document provides a comprehensive guide to the solubilization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in dimethyl sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solubilization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in dimethyl sulfoxide (DMSO). As a complex heterocyclic molecule, achieving complete and reproducible solubilization is critical for its accurate evaluation in drug discovery and development settings, particularly for in-vitro screening and cell-based assays. This guide moves beyond simple procedural steps to explain the underlying physicochemical principles, offering detailed protocols for preparing high-concentration stock solutions, troubleshooting difficult batches, and implementing best practices for solution stability and handling. We address key concepts such as kinetic versus thermodynamic solubility and the critical impact of solvent quality on experimental outcomes, ensuring researchers can generate reliable and consistent data.

Introduction: The Solubilization Challenge

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a quinoline derivative, a class of compounds of significant interest in medicinal chemistry. Its structure, featuring a nitro group and a pyrrolidinyl moiety, suggests a compound with limited aqueous solubility and potentially challenging handling characteristics. For most preclinical and high-throughput screening (HTS) applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide range of lipophilic and polar organic molecules.[1][2][3]

However, improper solubilization can lead to significant experimental artifacts, including:

  • Inaccurate Compound Concentration: Undissolved particulates lead to an overestimation of the actual concentration in solution.

  • Assay Interference: Compound precipitation upon dilution into aqueous assay buffers can cause light scattering or non-specific activity.

  • Poor Reproducibility: Inconsistent solubility between experiments compromises data reliability.

This application note provides the necessary theoretical background and practical protocols to mitigate these risks.

Foundational Principles of Solubilization in DMSO

Compound Profile

A thorough understanding of the compound's properties is the first step in developing a robust solubilization strategy.

PropertyValueSource
IUPAC Name ethyl 6-nitro-4-(pyrrolidin-1-yl)quinoline-3-carboxylateChemspace[4]
Molecular Formula C₁₆H₁₇N₃O₄Chemspace[4]
Molecular Weight 315.33 g/mol Chemspace[4]
Structure See Figure 1-

Caption for Figure 1: Chemical structure of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

(A visual representation of the chemical structure would be placed here in a formal document).

The Critical Role of DMSO Quality

DMSO is a polar aprotic solvent, meaning it has a large dipole moment that can solvate cations well, but it does not donate hydrogen bonds.[5] This property makes it an excellent solvent for a wide variety of organic compounds. However, its effectiveness is highly dependent on its purity and water content.

Anhydrous DMSO is Essential: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6] This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation over time or during freeze-thaw cycles.[2][6] The presence of water alters the solvent's polarity and structure, making it less favorable for lipophilic molecules.[6][7] Therefore, using anhydrous (≥99.9% purity), sealed DMSO is mandatory for preparing stock solutions.[2]

Kinetic vs. Thermodynamic Solubility

In drug discovery, the solubility measured from a DMSO stock solution is typically a kinetic solubility . This is not the true equilibrium (thermodynamic) solubility.[8][9][10]

  • Kinetic Solubility: Refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a measure of how readily a compound precipitates and is highly relevant for HTS, where experiments are conducted quickly.[11][12] The value is often higher than the thermodynamic solubility because the compound may exist in a supersaturated state for a period of time.[6][9]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a given solvent after an extended period, where a dynamic equilibrium exists between the dissolved and solid states. This is more relevant for later-stage development and formulation.[8][10]

The protocols described herein focus on achieving a complete and clear high-concentration DMSO stock, which is the starting point for determining kinetic solubility in downstream assays.

Experimental Protocols

Materials and Equipment
CategoryItemSpecifications
Reagents Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateSolid (powder) form
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Consumables Microcentrifuge Tubes1.5 mL or 2.0 mL, sterile, nuclease-free
Pipette TipsSterile, low-retention
Equipment Analytical BalanceReadable to at least 0.1 mg
Calibrated MicropipettesP10, P200, P1000
Vortex MixerStandard laboratory model
Water Bath SonicatorFor aiding dissolution
Water Bath / Heat Block(Optional) For gentle warming
PPE Safety glasses, lab coat, chemical-resistant glovesButyl rubber or thick nitrile gloves are recommended when handling DMSO.[5]
Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a standard 10 mM stock solution. The principles can be adapted for other concentrations.

1. Calculation:

  • Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (M) × Desired Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)

    • Example for 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (mg) = 0.01 mol/L × 0.001 L × 315.33 g/mol × 1000 mg/g = 3.15 mg

2. Procedure:

  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

  • Carefully weigh the calculated mass (e.g., 3.15 mg) of the compound directly into the tube. Record the exact mass.

  • Recalculate the precise volume of DMSO needed based on the actual mass weighed.

    • Volume (µL) = [Mass (mg) / MW (g/mol)] / Desired Concentration (mmol/L)

    • Example for 3.15 mg:

    • Volume (µL) = [3.15 mg / 315.33 g/mol] / 0.01 mmol/L = 999 µL

  • Using a calibrated micropipette, add the calculated volume of anhydrous, room-temperature DMSO to the tube.

  • Close the cap tightly and vortex the solution at medium speed for 1-2 minutes.[2]

  • Crucial Step: Visually inspect the solution. Hold the tube up to a light source to ensure there are no visible solid particles or cloudiness. The solution should be perfectly clear.

  • If the compound has fully dissolved, proceed to Section 4 for aliquoting and storage.

  • If particulates remain, proceed to Protocol 2.

Diagram 1: Standard Workflow for Stock Solution Preparation

G start Start calc Calculate Mass & Volume start->calc weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 Minutes add_dmso->vortex inspect Visually Inspect Solution vortex->inspect dissolved Fully Dissolved? inspect->dissolved aliquot Aliquot & Store dissolved->aliquot Yes troubleshoot Proceed to Troubleshooting Protocol dissolved->troubleshoot No end End aliquot->end G start Particulates Remain After Initial Vortexing sonicate Sonicate in Water Bath (15-20 min) start->sonicate inspect1 Vortex & Visually Inspect sonicate->inspect1 warm Gentle Warming (37°C) (10-15 min) inspect1->warm No, Particulates success Solution Clear: Aliquot & Store inspect1->success Yes, Clear inspect2 Cool, Vortex & Inspect warm->inspect2 inspect2->success Yes, Clear fail Compound Precipitates: Remake at Lower Concentration inspect2->fail No, Precipitates

A sequential guide for resolving solubility issues with difficult compound batches.

Best Practices: Storage and Handling

Proper storage is essential to maintain the integrity and concentration of the stock solution.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in clearly labeled, sterile tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and increase the likelihood of compound precipitation. [1][2][13]* Storage Temperature: Store the aliquots at -20°C or -80°C, protected from light. [2][13]For long-term storage (>1 month), -80°C is preferable.

  • Dilution for Assays: When preparing working solutions for aqueous-based assays, perform serial dilutions. It is often best practice to first perform an intermediate dilution in 100% DMSO before the final dilution into the aqueous assay buffer. [1]This stepwise change in solvent polarity can help prevent "shock" precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other artifacts. [1]Always include a vehicle control (assay media with the same final DMSO concentration but no compound) in all experiments. [1] Diagram 3: Dilution from DMSO Stock to Aqueous Assay Buffer

G cluster_0 DMSO Environment cluster_1 Aqueous Environment stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) stock->intermediate Dilute with 100% DMSO final Final Working Solution (e.g., 10 µM in Assay Buffer with <0.5% DMSO) intermediate->final Dilute with Assay Buffer

A schematic showing a best-practice dilution strategy to minimize compound precipitation.

Conclusion

The successful solubilization of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate in DMSO is a foundational step for acquiring high-quality data in drug discovery research. By employing high-purity anhydrous DMSO, utilizing mechanical aids like sonication, and adhering to strict protocols for storage and handling, researchers can create stable, reliable stock solutions. Understanding the principles of kinetic solubility and implementing careful dilution strategies will further ensure the generation of reproducible results in downstream biological assays.

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
  • Alsenz, J., & Kansy, M. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Chemspace. (n.d.). Ethyl 6-nitro-4-(pyrrolidin-1-yl)quinoline-3-carboxylate. [Link]

  • Ziath. (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Lin, S. H., & Lo, C. C. (2015). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 22, 556-64.
  • Wang, Y., et al. (2015). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 20(4), 5865-5881. [Link]

  • Ziath. (n.d.).
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 28-34.
  • Zhang, Y., et al. (2013). Water effect on the gelation behavior of polyacrylonitrile/dimethyl sulfoxide solution. Journal of Polymer Research, 20(4), 1-9. [Link]

Sources

Method

Application Notes and Protocols: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate as a Novel Chemical Probe

Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology The quinoline ring system is a cornerstone of medicinal chemistry and chemical biology, celebrated for its "druggability" and synthetic v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology

The quinoline ring system is a cornerstone of medicinal chemistry and chemical biology, celebrated for its "druggability" and synthetic versatility.[1] This heterocyclic scaffold is the foundation for numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline core allows for the precise tuning of its biological effects, making it an ideal starting point for the development of novel chemical probes.[2][4] A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to interrogate its function in complex biological systems.[5]

This guide focuses on Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate , a novel, under-investigated quinoline derivative. While direct experimental data for this specific compound is limited, its structural motifs—a quinoline core, a nitro group known for its role in bioreduction and cytotoxicity[6], and a pyrrolidinyl moiety common in bioactive molecules—suggest significant potential as a chemical probe.

This document provides a comprehensive roadmap for researchers and drug development professionals to synthesize, characterize, and utilize Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. We will proceed from a plausible synthetic strategy to a tiered approach for biological evaluation, culminating in state-of-the-art protocols for target deconvolution. The methodologies outlined herein are designed to be robust and self-validating, providing a framework for transforming a novel chemical entity into a powerful tool for biological discovery.

Section 1: Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the foundation of any chemical probe study. Based on established quinoline chemistry, a plausible and efficient two-step synthesis is proposed, starting from the formation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr).[7][8]

Proposed Synthetic Pathway

The synthesis begins with the construction of the quinoline core to yield Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, which then reacts with pyrrolidine to yield the final product. The Gould-Jacobs reaction is a classic method for forming the quinoline-4-ol scaffold, which can then be chlorinated.[9][10]

Synthesis_Pathway cluster_0 Step 1: 4-Chloroquinoline Intermediate Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Start Substituted Aniline + Diethyl Ethoxymethylenemalonate Intermediate1 Gould-Jacobs Reaction (Thermal Cyclization) Start->Intermediate1 Heat Intermediate2 Ethyl 4-hydroxy-6-nitro- quinoline-3-carboxylate Intermediate1->Intermediate2 Intermediate3 Chlorination (e.g., POCl₃) Intermediate2->Intermediate3 Product1 Ethyl 4-chloro-6-nitro- quinoline-3-carboxylate Intermediate3->Product1 Reaction SNAr Reaction Product1->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction FinalProduct Ethyl 6-nitro-4-(1-pyrrolidinyl)- 3-quinolinecarboxylate Reaction->FinalProduct

Caption: Proposed two-step synthesis of the title compound.

Physicochemical and Spectroscopic Characterization

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques (NMR, HRMS, and HPLC). Furthermore, the quinoline scaffold is known to often possess intrinsic fluorescent properties.[3][11]

Protocol: Preliminary Photophysical Analysis

  • Sample Preparation: Prepare a 10 mM stock solution of the purified compound in DMSO. Create a series of dilutions (e.g., 1 µM to 50 µM) in various solvents of differing polarity (e.g., hexane, dichloromethane, ethanol, PBS).

  • Absorbance Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution to determine the wavelength(s) of maximum absorbance (λmax).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Analysis: The presence of a notable fluorescence emission spectrum indicates the compound's potential for use in fluorescence-based biological assays, such as cellular imaging.[4]

Section 2: Tier 1 - Primary Biological Evaluation (Phenotypic Screening)

The initial step in characterizing a new compound is to determine if it elicits a biological response in a cellular context.[12][13] High-throughput cell viability assays are a cost-effective method to screen for potential bioactivity across diverse cell lines.[14][15]

Protocol: Cytotoxicity Screening using CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., a panel such as the NCI-60 or a selection relevant to a specific research area like MCF-7 (breast), A549 (lung), and K-562 (leukemia)).[16]

  • Appropriate cell culture medium and supplements.

  • White, flat-bottom 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final concentration range (e.g., 0.01 µM to 100 µM). Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Presentation and Interpretation: The data should be used to calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits cell viability by 50%.

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
K-562Leukemia2.1
HEK293Normal Kidney> 50

A low micromolar IC₅₀ in cancer cell lines with significantly lower toxicity in a non-cancerous cell line (like HEK293) would suggest selective anticancer activity and warrant further investigation.

Section 3: Tier 2 - Mechanistic Cellular Assays

If the compound demonstrates potent and selective cytotoxicity, the next step is to investigate the underlying cellular mechanism of action.

Protocol: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. A significant increase in the Annexin V-positive cell population indicates the induction of apoptosis.[16]

Protocol: Cell Cycle Analysis

This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G1, S, or G2/M phase suggests cell cycle arrest.

Protocol: Subcellular Localization via Fluorescence Microscopy

Leveraging the potential intrinsic fluorescence of the quinoline scaffold, this protocol aims to visualize the compound's distribution within living cells.

Materials:

  • High-resolution fluorescence microscope with appropriate filter sets.

  • Glass-bottom imaging dishes.

  • Live-cell imaging buffer.

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™, Hoechst 33342).

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes.

  • Co-staining (Optional): Incubate cells with an organelle-specific tracker according to the manufacturer's protocol.

  • Compound Treatment: Treat cells with the fluorescent quinoline probe at a non-toxic concentration (e.g., 0.5-5 µM) and incubate for a suitable duration (e.g., 30 minutes to 4 hours).

  • Imaging: Wash cells with live-cell imaging buffer. Acquire images using the fluorescence microscope. Look for co-localization between the probe's signal and the signals from the organelle trackers.

Cellular_Assay_Workflow Start Compound Shows Cytotoxicity (Tier 1) Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Induces Cell Death? CellCycle Cell Cycle Analysis (PI Staining) Start->CellCycle Inhibits Proliferation? Localization Subcellular Localization (Fluorescence Microscopy) Start->Localization Is it Fluorescent? Data Mechanistic Insight Apoptosis->Data CellCycle->Data Localization->Data Affinity_Proteomics Probe Biotinylated Probe Incubate Incubation & Binding Probe->Incubate Beads Streptavidin Beads Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Specific Binding Partners Wash->Elute MS LC-MS/MS Analysis Elute->MS Targets Identify Potential Targets MS->Targets

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing critical solubility bottlenecks with highly lipophilic quinoline derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing critical solubility bottlenecks with highly lipophilic quinoline derivatives.

Molecular Profiling & Root Cause Analysis

Over 40% of new chemical entities (NCEs) synthesized in the pharmaceutical industry are practically insoluble in water[1]. Quinoline derivatives frequently fall into this category, but Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate presents a particularly severe solubility challenge due to a combination of structural rigidities and electronic effects.

To troubleshoot effectively, we must first understand the causality behind its insolubility:

  • High Crystal Lattice Energy: The planar quinoline core facilitates extensive π−π stacking, making it thermodynamically difficult for solvent molecules to break the crystal lattice.

  • Deactivated Basicity (The "pH Trap"): While quinoline compounds with ionizable groups can often be solubilized by lowering the buffer pH to form salts[2], this specific molecule resists standard acidification. The lone pair on the C4-pyrrolidinyl nitrogen is heavily delocalized into the electron-deficient quinoline ring. This delocalization is strongly amplified by the electron-withdrawing C6-nitro group and the C3-ethyl ester. Consequently, the basicity (pKa) of the exocyclic amine is drastically reduced, preventing the formation of soluble salts at physiological or mildly acidic pH.

  • Extreme Lipophilicity: The ethyl ester adds hydrophobic bulk without contributing any hydrogen-bond donors, further driving the molecule out of the aqueous phase.

Formulation Strategy & Quantitative Matrix

Before proceeding to the bench, consult the matrix below to align your experimental goal with the correct solubilization strategy.

Table 1: Formulation Strategies for Poorly Soluble Quinoline Derivatives

StrategyMechanistic RationaleExpected OutcomeSuitability for this Compound
Co-solvency (DMSO/PEG) Lowers the dielectric constant of the aqueous medium to match the drug's lipophilicity.Increased kinetic solubility in vitro[2].High (Ideal for in vitro biochemical assays).
pH Adjustment Protonates basic amines to form soluble conjugate acid salts.Enhanced thermodynamic solubility[2].Low (Due to electronically deactivated C4-amine).
Cyclodextrin Complexation HP-β-CD encapsulates the hydrophobic quinoline core within a hydrophilic shell.Linear increase in apparent aqueous solubility[3].High (Ideal for cell-based assays & IV dosing).
Amorphous Solid Dispersions (ASDs) Disrupts the crystal lattice; traps the drug in a high-energy amorphous polymer matrix.Increased dissolution rate and prolonged supersaturation[4],[5].High (Ideal for in vivo oral gavage).

Experimental Troubleshooting Workflow

Follow this logical progression to establish the kinetic solubility limit of your compound before moving to advanced formulations.

SolubilityWorkflow Start Target Compound: Ethyl 6-nitro-4-(1-pyrrolidinyl) -3-quinolinecarboxylate Phase1 Phase 1: Organic Solubilization Screen DMSO / NMP Start->Phase1 Dec1 Soluble at >10 mM? Phase1->Dec1 Phase2 Phase 2: Aqueous Dilution Dropwise addition to buffer Dec1->Phase2 Yes Fail1 Apply Heat / Sonicate or use Co-solvent (PEG) Dec1->Fail1 No Dec2 Precipitation Observed? Phase2->Dec2 Fail1->Phase1 Retry Success Proceed to Assay (Maintain DMSO < 1%) Dec2->Success No Advanced Phase 3: Advanced Formulation (ASDs or HP-β-CD Complexation) Dec2->Advanced Yes

Workflow for optimizing kinetic solubility of the quinoline derivative.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via DMSO Step-Down[2]

Use this protocol to determine the maximum concentration you can achieve in your biochemical assay without compound crash-out.

  • Stock Preparation: Accurately weigh 1-5 mg of the compound into a glass vial. Add 100% DMSO to achieve a 10 mM stock. Vortex vigorously for 30-60 seconds to promote dissolution[3].

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the 10 mM stock using pure DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM)[2].

  • Aqueous Transfer: To a UV-transparent 96-well plate, add 198 µL of your aqueous assay buffer (e.g., PBS) to each well. Add 2 µL of each DMSO stock dilution to the corresponding wells. This maintains a strict 1% final DMSO concentration[2].

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking[2].

  • Validation (Data Analysis): Analyze the plate via UV-Vis spectrophotometry. Plot absorbance against the nominal concentration. The point at which the absorbance plateaus or deviates from linearity represents your kinetic solubility limit[2].

Protocol B: Preparation of Amorphous Solid Dispersion (ASD)[5]

Use this protocol for in vivo oral dosing where high concentrations and rapid dissolution are required.

  • Co-dissolution: In a round-bottom flask, dissolve the quinoline compound and a hydrophilic polymer (e.g., PVP K30 or Poloxamer 407) in a 1:4 weight ratio using a minimal volume of a volatile solvent (e.g., methanol)[2],[5].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a solid film forms[2].

  • Drying: Transfer the flask to a vacuum desiccator and dry for 24 hours to remove all residual solvent traces[2].

  • Milling: Gently grind the solid dispersion into a fine powder using a mortar and pestle[2].

  • Validation: The resulting powder will exhibit decreased crystallinity and an increased amorphous fraction, significantly improving wettability and dissolution rate[5]. Verify the amorphous state using Powder X-Ray Diffraction (PXRD).

Protocol C: Cyclodextrin Complexation (HP-β-CD)[3]

Use this protocol for cell-based assays where DMSO toxicity is a concern.

  • Host Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Guest Addition: Add an excess amount of the solid quinoline compound to the cyclodextrin solution.

  • Complexation: Stir the suspension continuously for 24-48 hours at room temperature.

  • Separation: Centrifuge the mixture to pellet any uncomplexed, undissolved drug.

  • Validation: Carefully extract the clear supernatant. Quantify the solubilized compound using HPLC. A linear increase in dissolved drug relative to HP-β-CD concentration indicates successful inclusion complex formation[3].

Frequently Asked Questions (FAQs)

Q1: I tried lowering the pH of my buffer to 4.0, but the compound still precipitated. Why didn't this work? A1: While pH adjustment is a highly effective strategy for basic quinolines[2], your specific compound features a C6-nitro group and a C3-ester. These strongly electron-withdrawing groups pull electron density away from the C4-pyrrolidinyl nitrogen, drastically lowering its pKa. Consequently, the molecule remains unprotonated and highly lipophilic even at pH 4.0. You must bypass pH adjustments and rely on crystal lattice disruption (ASDs) or encapsulation (Cyclodextrins) instead.

Q2: When adding my DMSO stock to cell culture media, I observe immediate cloudiness. How can I prevent this "solvent shock"? A2: Cloudiness indicates you are exceeding the maximum kinetic solubility, causing rapid precipitation[4]. To troubleshoot:

  • Lower the final concentration of the compound by performing serial dilutions to find the highest soluble concentration[4].

  • Pre-warm the cell culture media to 37°C before addition.

  • Add the DMSO stock dropwise while actively vortexing the media to prevent localized supersaturation.

  • If precipitation persists, slightly increase the co-solvent concentration or pre-mix the DMSO stock with a surfactant (e.g., Tween-80) before adding it to the aqueous phase[4].

Q3: How do I verify that my Solid Dispersion (ASD) actually worked before dosing animals? A3: A successful ASD converts the crystalline drug into a high-energy amorphous state[4]. You must validate this by performing Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The disappearance of sharp diffraction peaks (PXRD) or the absence of a distinct melting endotherm (DSC) confirms the transition to the amorphous form, which is responsible for the enhanced wettability and dissolution rate[5].

Sources

Optimization

Technical Support Center: Yield Optimization for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Ethyl 6-nitro-4-(1-pyrrolidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate .

The synthesis of this functionalized quinoline core relies on a three-stage workflow: a thermal Gould-Jacobs cyclization, a deoxychlorination, and a Nucleophilic Aromatic Substitution (SNAr). Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity reproducibility.

I. Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow A 1. Condensation 4-Nitroaniline + Diethyl ethoxymethylenemalonate B 2. Gould-Jacobs Cyclization Ethyl 4-hydroxy-6-nitroquinoline -3-carboxylate A->B Dowtherm A, 250°C Thermal Electrocyclization C 3. Chlorination Ethyl 4-chloro-6-nitroquinoline -3-carboxylate B->C POCl3, Toluene, 110°C Deoxychlorination D 4. SNAr Amination Ethyl 6-nitro-4-(1-pyrrolidinyl) -3-quinolinecarboxylate C->D Pyrrolidine, DIPEA Microwave, 150°C

Fig 1: Three-stage synthesis workflow for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

II. Troubleshooting & FAQs

Phase 1: Gould-Jacobs Cyclization

Q: The thermal cyclization step produces a black, intractable tar with very low yield of the quinoline core. How can I prevent this degradation? A: The Gould-Jacobs reaction requires high thermal energy (typically >240 °C) to drive the 6-electron electrocyclization and subsequent elimination of ethanol [1]. Heating the intermediate neat often leads to localized superheating, which degrades the electron-rich aniline precursor into carbonized tar.

  • Causality & Solution: Without a proper heat sink, the exothermic nature of the cyclization destroys the product. To solve this, use Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) as a high-boiling heat transfer solvent. It allows for uniform, controlled heating at exactly 250 °C, preventing charring and preserving the structural integrity of the newly formed quinoline ring.

Phase 2: Deoxychlorination (POCl3)

Q: After quenching the POCl3 reaction, my yield of the 4-chloro intermediate is poor, and LC-MS shows mostly the 4-hydroxy starting material. What went wrong? A: This is a classic quenching error. The C-Cl bond in the electron-deficient 4-chloro-6-nitroquinoline intermediate is highly susceptible to nucleophilic attack by water (hydrolysis) if the aqueous quench becomes acidic and hot [3].

  • Causality & Solution: POCl3 reacts violently with water, generating HCl and extreme localized heat. If the reaction mixture is poured into water too quickly, the combination of high temperature and low pH catalyzes the hydrolysis of the newly formed C-Cl bond back to the C-OH tautomer. You must perform a reverse quench : add the reaction mixture dropwise into vigorously stirred crushed ice, maintaining the internal temperature below 5 °C, followed by immediate neutralization with saturated NaHCO3.

Phase 3: SNAr Amination

Q: During the SNAr reaction with pyrrolidine, I observe multiple spots on TLC, including a major byproduct that lacks the ethyl ester group. How do I improve the selectivity? A: Pyrrolidine is a strong nucleophile and a relatively strong base (pKa ~11.2). Under prolonged conventional heating (e.g., refluxing in ethanol for 24 hours), it can attack the C3 ethyl ester leading to aminolysis, or facilitate ester hydrolysis if trace water is present.

  • Causality & Solution: While the C4 position is highly activated for SNAr by the C6 nitro group, the C3 ester is kinetically vulnerable. To shift the kinetic vs. thermodynamic balance, utilize Microwave Irradiation [2]. Microwave heating at 150 °C for 15 minutes provides the activation energy for the SNAr rapidly, outcompeting the slower ester aminolysis. Furthermore, restrict pyrrolidine to exactly 1.1 equivalents and use an excess of a non-nucleophilic base (DIPEA) to scavenge the HCl byproduct.

III. Quantitative Yield Optimization

Implementing the mechanistic corrections outlined above results in significant yield improvements across all three stages.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized Yield
1. Gould-Jacobs Cyclization Neat heating, 250 °C45%Dowtherm A solvent, 250 °C82%
2. Chlorination Neat POCl3, water quench60%POCl3 in Toluene, reverse ice quench88%
3. SNAr Amination Pyrrolidine (excess), Reflux 24h50%Pyrrolidine (1.1 eq), DIPEA, MW 150 °C89%

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized Gould-Jacobs Cyclization

Objective: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

  • Condensation: In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat at 120 °C for 2 hours under a Dean-Stark trap to remove ethanol.

  • Cyclization: Dilute the resulting enamine intermediate in 10 volumes of Dowtherm A.

  • Heating: Heat the solution to 250 °C using a heating mantle. Maintain for 45 minutes.

  • Workup: Cool to room temperature. Dilute with hexanes (20 volumes) to precipitate the product. Filter and wash with cold hexanes.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete disappearance of the highly fluorescent enamine intermediate. LC-MS must confirm the mass [M+H]+ = 263.

Protocol 2: Controlled Deoxychlorination

Objective: Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate.

  • Reagent Mixing: Suspend the product from Protocol 1 (1.0 eq) in anhydrous toluene (5 volumes). Add POCl3 (3.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 110 °C for 3 hours.

  • Reverse Quench (Critical): Cool the mixture to room temperature. Transfer the solution to an addition funnel and add dropwise to a vigorously stirred beaker of crushed ice (20 volumes). Keep the temperature <5 °C.

  • Neutralization: Slowly add saturated aqueous NaHCO3 until the pH reaches 7.0. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Visually, the reaction must transition from a cloudy suspension to a clear, dark solution during reflux. Post-quench TLC (Hexane:EtOAc 3:1) must show a single, non-polar UV-active spot (Rf ~0.6).

Protocol 3: Microwave-Assisted SNAr

Objective: Synthesis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

  • Setup: In a 10 mL microwave vial, dissolve Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3 mL).

  • Reagents: Add pyrrolidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Seal the vial with a crimp cap.

  • Irradiation: Irradiate in a microwave reactor at 150 °C for exactly 15 minutes.

  • Workup: Pour the cooled mixture into ice water (15 mL) to precipitate the bright yellow product. Filter, wash with water, and dry under high vacuum.

  • Validation Checkpoint: LC-MS must confirm the target mass [M+H]+ = 316 and show 0% remaining of the chloro-starting material (m/z = 281).

V. References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 1939.[Link]

  • Shoji, T. et al. "Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes". Molecules, 2023.[Link]

Troubleshooting

Technical Support Center: Minimizing Degradation of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This guide provides in-depth technical support, trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experimental workflows.

Section 1: Understanding the Compound's Stability Profile

FAQ 1: What are the primary factors that can cause the degradation of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate?

Based on the structural motifs of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, which include a nitroaromatic group, a quinoline core, an ester functional group, and a pyrrolidinyl substituent, the primary degradation pathways are anticipated to be hydrolysis, photodegradation, and thermal decomposition.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid.[1][2] This is a common degradation pathway for quinolinecarboxylate esters.[3][4]

  • Photodegradation: Nitroaromatic compounds are often light-sensitive and can degrade upon exposure to UV or visible light.[5][6] This can lead to complex degradation pathways and a noticeable change in the material's color.[5]

  • Thermal Stress: Elevated temperatures can accelerate both hydrolysis and other decomposition reactions, leading to the formation of impurities.[5]

Diagram: Potential Degradation Pathways

A Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate B Hydrolysis (Acid/Base Catalyzed) A->B H₂O C Photodegradation (UV/Visible Light) A->C D Thermal Degradation (Elevated Temperature) A->D Δ E 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylic acid B->E F Photolytic Byproducts (e.g., reduced nitro group, ring cleavage products) C->F G Thermally-Induced Impurities D->G

Caption: Plausible degradation routes for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

Section 2: Optimal Storage and Handling Protocols

FAQ 2: What are the ideal conditions for the long-term storage of this compound?

To minimize degradation, the compound should be stored as a dry solid under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal degradation and potential hydrolysis.[5]
Light Protect from light (Amber vial/darkness)Prevents photodegradation, a common issue with nitroaromatic compounds.[5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation, especially if the compound is sensitive to oxidation.[5]
Container Tightly sealed, non-reactive (Glass)Prevents moisture absorption which can lead to hydrolysis and protects from contamination.[5]
FAQ 3: I need to store the compound in solution. What solvent should I use?

For short-term storage in solution, high-purity, dry solvents are essential.[5] Aprotic solvents such as anhydrous DMSO or DMF are generally preferred over protic solvents like methanol or ethanol to minimize the risk of solvolysis of the ester group. However, the stability in any chosen solvent should be experimentally verified. For long-term storage, storing the compound as a solid is strongly recommended.[5]

Section 3: Troubleshooting Common Degradation Issues

Problem 1: The solid compound has changed color (e.g., from off-white to yellow/brown).
  • Likely Cause: This is a strong indicator of degradation, most likely due to light exposure (photodegradation).[5]

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been consistently stored in a light-protected container (e.g., amber vial) and in a dark location.

    • Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] A stability-indicating HPLC method can separate the parent compound from its degradation products.

Experimental Protocol: HPLC Analysis for Degradation
  • Sample Preparation:

    • Prepare a standard solution of the pure, undegraded compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a solution of the suspect (discolored) compound at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for quinoline derivatives.

    • Detection: UV detector, monitoring at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm and a wavelength of maximum absorbance).[7][8]

  • Data Analysis:

    • Compare the chromatograms of the standard and the suspect sample.

    • A decrease in the peak area of the parent compound and the appearance of new peaks in the suspect sample confirm degradation.

Problem 2: Inconsistent results in biological assays.
  • Likely Cause: Degradation of the compound in the assay medium, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Assess Stability in Assay Medium A->B C Incubate Compound in Medium at 37°C B->C D Analyze Samples by HPLC at t=0, 2, 4, 8, 24h C->D E Significant Degradation Detected? D->E F Modify Assay Protocol: - Prepare fresh solutions - Reduce incubation time - Adjust pH of medium E->F Yes G No Significant Degradation: Investigate other experimental variables E->G No

Caption: Workflow for troubleshooting inconsistent biological assay results.

Section 4: Advanced Topics

FAQ 4: How can I perform a forced degradation study to understand the compound's stability limits?

Forced degradation studies, as outlined in ICH guidelines, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9]

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of the compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solid and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Analysis: Analyze all samples by a validated HPLC-UV or HPLC-MS method to identify and quantify the degradation products.[10]

References

  • Google Patents. (n.d.). BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
  • Journal of the Chemical Society, Perkin Transactions 1. (1993). 1-Alkyl-1,4-dihydro-4-imino-3-quinolinecarboxylates: Part 2.Hydrolysis and rearrangement products. Retrieved from [Link]

  • PMC. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Aarhus University. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Retrieved from [Link]

  • Amanote Research. (2014). Upon the Photostability of 8-Nitro-cGMP and Its Caging as a 7-Dimethylaminocoumarinyl Ester. Retrieved from [Link]

  • ACS Publications. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 6-nitro-4-(pyrrolidin-1-yl)quinoline-3-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 4-cyano-7-nitro-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-4-carboxylate. Retrieved from [Link]

  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spirocyclic pyrrolidinyl nitroxides with exo-methylene substituents. Retrieved from [Link]

  • R Discovery. (n.d.). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • MDPI. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Retrieved from [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Welcome to the advanced troubleshooting and method optimization center. Analyzing highly functionalized quinoline derivatives like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (Molecular Weight: 315.32 g/mol )...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and method optimization center. Analyzing highly functionalized quinoline derivatives like Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (Molecular Weight: 315.32 g/mol ) presents unique analytical challenges. This molecule features a highly basic tertiary amine (pyrrolidine ring), a weakly basic aromatic nitrogen (quinoline core), a strongly electron-withdrawing nitro group, and an ethyl ester.

This guide is designed for analytical scientists and drug development professionals. It moves beyond basic "lock and leave" instrument parameters[1], focusing on the chemical causality behind signal attenuation and providing self-validating protocols to guarantee maximum sensitivity and reproducibility.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my overall signal intensity poor despite the presence of a highly basic pyrrolidine group?

The Causality: The pyrrolidine nitrogen has a high pKa (~11) and should readily protonate to form an [M+H]+ ion at m/z 316.1 in positive Electrospray Ionization (ESI+). If sensitivity is low, the root cause is typically ion suppression from poor-quality solvents or incorrect mobile phase additives. Using strong ion-pairing agents like Trifluoroacetic acid (TFA) will neutralize the charge in the droplet phase, preventing the analyte from entering the gas phase. The Solution: Mandate the use of LC-MS hypergrade solvents. Replace TFA with 0.1% Formic Acid to ensure stable protonation without ion-pairing suppression. Furthermore, ensure the water content in your mobile phase remains between 5% and 95% to maintain a stable spray and prevent phase collapse.

Q2: I am observing an unexpected mass shift of -30 Da (m/z 286.1) in my Q1 scans. What is causing this?

The Causality: This is a classic case of in-source reduction . The 6-nitro group on the quinoline core is highly susceptible to electrochemical reduction inside the ESI source. High capillary voltages and excessive desolvation temperatures act as an electrochemical cell, reducing the nitro group ( −NO2​ ) to an amine ( −NH2​ ). This results in a loss of two oxygen atoms and a gain of two hydrogen atoms ( −32+2=−30 Da), drastically attenuating the signal of your target [M+H]+ precursor. The Solution: Treat the MS interface parameters as dynamic variables, not static settings[1]. Systematically lower the capillary voltage (e.g., from 3.5 kV to 2.5 kV) and reduce the source temperature until the m/z 286.1 artifact disappears and the m/z 316.1 signal is restored.

Q3: How do I eliminate severe peak tailing during chromatography that is ruining my Limit of Detection (LOD)?

The Causality: Peak tailing for this compound is driven by secondary ion-exchange interactions. The fully protonated basic nitrogens (pyrrolidine and quinoline) interact strongly with unendcapped, ionized residual silanols ( Si−O− ) on standard silica-based stationary phases. This interaction broadens the peak, lowering the peak apex and destroying the signal-to-noise (S/N) ratio[2]. The Solution: Switch to a Charged Surface Hybrid (CSH) column, which maintains a slight positive surface charge at acidic pH to repel basic analytes. Alternatively, add 10 mM ammonium formate to your mobile phase; the high ionic strength will competitively mask the silanol sites.

Part 2: Visualizing the Optimization Logic

G Issue Low Sensitivity Cause1 Matrix Suppression Issue->Cause1 Cause2 In-Source Reduction Issue->Cause2 Cause3 Peak Tailing Issue->Cause3 Sol1 Post-Column Infusion & Gradient Shift Cause1->Sol1 Sol2 Lower Capillary Temp & Voltage Cause2->Sol2 Sol3 Use CSH Column & Ammonium Formate Cause3->Sol3

Fig 1: Root cause analysis and self-validating solutions for LC-MS/MS signal attenuation.

Part 3: Quantitative Data Parameters

To maximize the S/N ratio, specific Multiple Reaction Monitoring (MRM) transitions must be optimized. The table below outlines the empirically derived parameters for quantifying this specific quinolinecarboxylate derivative. It is standard practice to monitor at least two transitions: one for quantitation and one for structural confirmation[3].

Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Structural Assignment
316.1270.12050Loss of NO2​ group
316.1245.13050Loss of Pyrrolidine
316.1243.12550Loss of Ethyl Ester

Table 1: Optimized MRM transitions for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

G Start Precursor Ion [M+H]+ m/z 316.1 Frag1 Product Ion 1 m/z 270.1 (-NO2) Start->Frag1 CE: 20 eV Frag2 Product Ion 2 m/z 245.1 (-Pyrrolidine) Start->Frag2 CE: 30 eV Frag3 Product Ion 3 m/z 243.1 (-Ethyl Ester) Start->Frag3 CE: 25 eV

Fig 2: ESI+ fragmentation pathways and optimized collision energies for the target analyte.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assay, do not rely on theoretical parameters alone. Execute the following self-validating workflows.

Protocol A: Self-Validating MRM Tuning (Syringe Infusion)

Objective: Optimize Collision Energy (CE) while proving transition stability.

  • Preparation: Dilute the chemical standard to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid[3].

  • Infusion: Connect a syringe pump directly to the ESI source and infuse at 10 µL/min.

  • Precursor Verification: Perform a Q1 full scan (m/z 100–500). Verify the base peak is m/z 316.1. Crucial Check: If m/z 286.1 is present, lower the source temperature immediately to stop nitro-reduction.

  • Fragmentation: Isolate m/z 316.1 in Q1. Perform a Product Ion Scan in Q3 while ramping the CE from 10 to 50 eV.

  • Self-Validation Mechanism: Do not simply select the CE that yields the highest arbitrary intensity. Plot the CE (x-axis) against Fragment Intensity (y-axis). A valid MRM transition will display a smooth Gaussian distribution. Select the CE exactly at the apex of this curve. If the curve is jagged, the transition is chemically unstable and must be discarded.

Protocol B: Matrix Effect Assessment (Post-Column Infusion)

Objective: Identify and bypass zones of ion suppression caused by biological matrices.

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet[4].

  • Analyte Infusion: Using a syringe pump, continuously infuse a pure standard of the analyte (100 ng/mL) at 10 µL/min into the T-piece.

  • Matrix Injection: Inject a blank extracted biological matrix (e.g., plasma prepared via protein precipitation) into the LC system and run your standard chromatographic gradient.

  • Monitoring: Monitor the optimized MRM transition (m/z 316.1 → 245.1) throughout the run.

  • Self-Validation Mechanism: Because the analyte is being continuously infused, the baseline should be perfectly flat. Any sudden dip in the baseline indicates that co-eluting matrix components are suppressing ionization at that exact retention time[4]. If your analyte's retention time falls within this suppression "dip," the method is invalid. You must adjust your LC gradient to shift the analyte peak into a zone where the post-column baseline is stable.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL:[Link]

  • Optimising LC-MS Sensitivity Source: Element Lab Solutions URL:[Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS Source: Technology Networks URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Welcome to the technical support guide for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve common purity issues encountered during the crystallization of this key quinoline intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what impurities should I anticipate?

The target compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most common precursors are Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate and pyrrolidine.[1][2]

Based on this pathway, the primary impurities to monitor are:

  • Unreacted Starting Materials: Specifically, the electrophilic precursor, Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate.[3]

  • Hydrolysis Byproducts: The ethyl ester is susceptible to hydrolysis, especially under non-neutral pH conditions, forming the corresponding carboxylic acid.

  • Side-Reaction Products: Although less common under controlled conditions, side reactions involving the nitro group or the quinoline core can occur, leading to colored impurities.[4]

  • Residual Solvents: Solvents used in the reaction or crystallization can become trapped within the crystal lattice.

Q2: What are the best starting solvents for recrystallizing Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate?

The molecule's structure, featuring a polar nitro group and a quinoline core, suggests that polar protic and aprotic solvents are good starting points.[5] For many quinoline derivatives, ethanol is an excellent first choice for recrystallization.[6] A mixed solvent system, such as ethanol-water, acetone/n-hexane, or ethyl acetate/n-hexane, can also be highly effective for fine-tuning solubility and maximizing impurity rejection.[5][6] The key is to find a system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]

Q3: Which analytical techniques are essential for confirming the purity of my final product?

A multi-technique approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most crucial technique for identifying and quantifying organic impurities with high precision.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structural integrity of the target compound and identifying any structurally related impurities.[7]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the product and helping to elucidate the structure of unknown impurities.[7]

  • Gas Chromatography (GC): Specifically used for detecting and quantifying volatile impurities, most notably residual solvents.[7][10]

Troubleshooting Guide: Resolving Crystallization Impurities

This section addresses specific problems you may encounter during the purification process.

Problem 1: My final crystals are yellow or brownish, not the expected pale-yellow color. What is the cause?

  • Answer: An off-color appearance typically indicates the presence of colored impurities, often arising from side-reactions or degradation. The nitro-aromatic nature of the compound makes it susceptible to forming chromophoric byproducts, especially if exposed to excessive heat or basic conditions during workup or crystallization.

    Troubleshooting Steps:

    • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent and add a small amount (1-2% w/w) of activated carbon. Hold the mixture at temperature for 10-15 minutes with stirring. The porous surface of the carbon will adsorb the highly conjugated, colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or a pre-heated funnel to remove the carbon and any other insoluble matter. This step must be performed quickly to prevent premature crystallization of the product.[5]

    • Proceed with Crystallization: Allow the clarified, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.

Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate.

  • Answer: This is a clear indication of an incomplete reaction or inefficient initial purification. Because the starting material is structurally similar to the product, it can co-crystallize, making it difficult to remove.

    Troubleshooting Steps:

    • Optimize the Reaction: Ensure the SNAr reaction has gone to completion. This can be achieved by increasing the reaction time, temperature, or the equivalents of pyrrolidine. Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC.

    • Employ a Scavenging Wash: During the aqueous workup, a dilute basic wash (e.g., 1M sodium carbonate solution) can help remove any unreacted acidic starting materials.

    • Solvent Selection for Recrystallization: The key is to find a solvent system where the solubility difference between the product and the starting material is maximized. A solvent polarity screen is recommended. Often, a mixed-solvent system (e.g., ethanol/water) is more effective at rejecting impurities than a single solvent.[5][6]

Problem 3: Instead of forming crystals, my product is "oiling out" into a viscous liquid upon cooling.

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated, causing rapid, non-crystalline precipitation.[5] The presence of impurities can also depress the melting point of the mixture, exacerbating this issue.[6]

    Troubleshooting Steps:

    • Re-heat and Dilute: Heat the mixture again until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level.[6]

    • Slow Down the Cooling: This is the most critical step. Allow the solution to cool to room temperature very slowly, ideally by placing the flask in a large, insulated container (e.g., a Dewar flask or a beaker of hot water) to minimize the rate of heat loss.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If available, adding a single, pure crystal of the target compound to the slightly cooled, saturated solution can provide a template for proper crystal lattice formation.[5][6]

Problem 4: My final yield after recrystallization is unacceptably low.

  • Answer: A very low yield is typically caused by one of three factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is not sufficiently cold.[5]

    Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of near-boiling solvent required to fully dissolve the crude product. Working in small, incremental additions of solvent is key.[5]

    • Pre-heat Filtration Apparatus: If a hot filtration is necessary (e.g., for removing activated carbon), ensure the funnel and receiving flask are pre-heated with hot solvent vapor or in an oven to prevent the product from crashing out on the cold glass.

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5] Using room temperature solvent will redissolve a significant portion of your purified product.

    • Recover a Second Crop: After collecting the first crop of crystals, cool the remaining filtrate (mother liquor) in an ice bath. Often, a second, slightly less pure crop of crystals will form, which can be collected and either kept separate or combined with the crude material for a future batch.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving crystallization impurities.

G start Impure Crystals Identified (e.g., by HPLC, NMR) check_type Identify Impurity Type start->check_type is_sm Unreacted Starting Material Detected check_type->is_sm  Starting Material is_color Product is Off-Color (Yellow/Brown) check_type->is_color  Colored Impurities is_oil Product 'Oils Out' Instead of Crystallizing check_type->is_oil  Phase Separation action_sm1 Action: Re-evaluate Reaction (Time, Temp, Stoichiometry) is_sm->action_sm1 action_sm2 Action: Select Recrystallization Solvent with High Selectivity action_sm1->action_sm2 outcome Recrystallize & Isolate Product action_sm2->outcome action_color1 Action: Dissolve in Hot Solvent & Treat with Activated Carbon is_color->action_color1 action_color2 Action: Perform Hot Filtration Through Celite® action_color1->action_color2 action_color2->outcome action_oil1 Action: Re-heat to Dissolve Oil, Add More Solvent (10-20%) is_oil->action_oil1 action_oil2 Action: Cool Solution Very Slowly (Use Insulated Bath) action_oil1->action_oil2 action_oil3 Action: Induce Crystallization (Scratch Flask or Add Seed Crystal) action_oil2->action_oil3 action_oil3->outcome final_check Final Purity Check (HPLC, NMR) outcome->final_check success Pure Product Obtained final_check->success Purity > 99.5% fail Impurity Persists final_check->fail Purity < 99.5% re_evaluate Re-evaluate Purification Strategy (e.g., Column Chromatography) fail->re_evaluate re_evaluate->start

Caption: Troubleshooting workflow for crystallization impurity resolution.

Experimental Protocols

Protocol 1: Optimized Recrystallization Procedure

This protocol provides a robust method for purifying the title compound, assuming the crude material is ~90-95% pure.

  • Solvent Selection: Place a small amount (~20 mg) of the crude material into several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise while heating to find one that dissolves the compound near its boiling point but shows poor solubility at room temperature. Ethanol is often a successful choice.[6]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. Add the chosen solvent (e.g., ethanol) in portions while heating the mixture to a gentle reflux. Add just enough solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add activated carbon (1-2% w/w). Re-heat the mixture to reflux for 10-15 minutes.

  • Hot Filtration: If carbon was used, or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel containing a fluted filter paper or a small pad of Celite®. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by HPLC, NMR, and MS to confirm purity and identity.

Protocol 2: Purity Analysis by HPLC

This is a general guide; the method must be optimized for your specific system.

ParameterRecommended Starting ConditionsRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Acid improves peak shape for nitrogen-containing compounds.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 10-20% B, ramp to 95% B over 15-20 minutesA gradient is essential to elute both polar impurities and the less polar product in a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV-Vis or Diode Array Detector (DAD) at 254 nm and 320 nmThe quinoline core is highly UV-active. Monitoring multiple wavelengths helps distinguish impurities.[8]
Sample Prep Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL.Ensures complete dissolution and compatibility with the mobile phase.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • McCoy, C. F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • BenchChem. (n.d.). Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds.
  • McCoy, C. F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications.
  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes.
  • BenchChem. (n.d.). Refining Analytical Methods for Quinoline Compound Detection.
  • Kumar, D., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
  • Kumar, A., et al. (2018). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Advances in Engineering Technology Research. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • IndiaMART. (n.d.). Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
  • Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

Sources

Optimization

Technical Support Center: Assays for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This resource is designed to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This resource is designed to provide in-depth troubleshooting assistance and practical guidance to help you mitigate a common yet critical challenge in your experiments: high background noise. By understanding the underlying causes and implementing systematic solutions, you can significantly enhance the quality, sensitivity, and reproducibility of your assay data.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Background Noise

This section addresses foundational questions regarding background noise in the context of assays involving Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate.

Q1: What are the most common sources of high background noise when working with this compound?

High background noise is a multifaceted issue that can originate from the compound itself, the assay components, or the instrumentation. For this specific quinoline derivative, the primary culprits are typically:

  • Compound Autofluorescence: The quinoline scaffold is a well-known fluorophore.[1][2] The compound itself may emit light at or near the same wavelength as your desired signal, creating a high basal reading.

  • Non-Specific Binding (NSB): The molecule may adhere to surfaces other than its intended target, such as the walls of the microplate or other proteins in the sample.[3] This is a major source of background noise in many biochemical assays.

  • Light Scatter: If the compound is not fully soluble in the assay buffer, microscopic precipitates can scatter the excitation light, which can be incorrectly measured by the detector as emission signal.[4]

  • Reagent and Buffer Contamination: Intrinsic fluorescence from buffer components (e.g., some grades of BSA), microbial contamination, or degraded reagents can all contribute to the background.[5]

  • Well-to-Well Crosstalk: In fluorescence assays, signal from a high-signal well can "bleed" into adjacent wells, artificially raising their background readings.[6]

Q2: How do the specific chemical features of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate influence background noise?

The molecular structure provides key insights into its behavior in an assay environment:

  • Quinoline Core: This fused aromatic ring system is inherently fluorescent.[7] Its π-conjugated electron system readily absorbs and emits light, making autofluorescence a primary consideration.[1]

  • Nitro Group (-NO₂): Nitroaromatic compounds can sometimes lead to solubility challenges in aqueous buffers, increasing the risk of precipitation and light scattering.

  • Pyrrolidine and Ethyl Ester Groups: These substituents modulate the compound's overall lipophilicity and hydrogen bonding capacity, which influences both its solubility and its propensity for hydrophobic and electrostatic non-specific interactions.[3][8]

Q3: What are the essential "first-step" controls I must run to diagnose the source of my background problem?

To efficiently troubleshoot, you must first isolate the source of the noise. Running a specific set of controls is the most effective way to achieve this.

  • Buffer/Media Only: Wells containing only the assay buffer or cell media. This establishes the baseline fluorescence of your solution.

  • Compound Only: Wells containing the buffer and your test compound at the highest concentration used. This directly measures the compound's autofluorescence and contribution from light scatter.[9]

  • No-Enzyme/No-Target Control: In an enzymatic or binding assay, this control includes all components (substrate, compound, etc.) except for the enzyme or target protein. A high signal here points to substrate instability or non-enzymatic signal generation.[10]

  • No-Substrate Control: This control contains the enzyme/target and the compound but lacks the substrate. A high signal indicates that the interaction between your target and the compound, or the target itself, is generating a signal.

Interpreting these controls is the foundation of effective troubleshooting, as detailed in the workflow below.

Section 2: Systematic Troubleshooting Guide

High background noise can obscure your results and reduce the sensitivity of your assay.[11] This guide provides a systematic approach to identifying and resolving the root cause.

Diagnostic Workflow for High Background Noise

This workflow provides a logical path to pinpoint the source of excessive background based on the results of the essential controls described in the FAQs.

Troubleshooting_Workflow Start High Background Detected Controls Review Essential Controls (Buffer, Compound-Only, No-Enzyme) Start->Controls Q_Compound High Signal in 'Compound-Only' Control? Controls->Q_Compound A_Compound Source: Compound-Related - Autofluorescence - Precipitation (Light Scatter) Q_Compound->A_Compound Yes Q_NoEnzyme High Signal in 'No-Enzyme' Control? Q_Compound->Q_NoEnzyme No Fix_Compound Action: 1. Perform Spectral Scan 2. Check Solubility / Filter Compound 3. Lower Compound Concentration A_Compound->Fix_Compound End Background Reduced Proceed with Assay Optimization Fix_Compound->End A_Reagent Source: Reagent-Related - Substrate Degradation - Buffer/Reagent Autofluorescence Q_NoEnzyme->A_Reagent Yes Q_Plate Background is Inconsistent or High in Negative Control Wells? Q_NoEnzyme->Q_Plate No Fix_Reagent Action: 1. Prepare Fresh Substrate 2. Test Individual Reagents for Fluorescence 3. Use High-Purity Reagents A_Reagent->Fix_Reagent Fix_Reagent->End A_Plate Source: NSB or Plate/Instrument - Non-Specific Binding - Well Crosstalk Q_Plate->A_Plate Yes Q_Plate->End No Fix_Plate Action: 1. Optimize Blocking/Washing Steps 2. Use Black, Opaque Plates 3. Optimize Plate Reader Settings A_Plate->Fix_Plate Fix_Plate->End

Caption: A logical workflow to diagnose and resolve high background noise.

Addressing Compound-Specific Issues

Problem: High Autofluorescence The quinoline structure is intrinsically fluorescent. If your 'Compound-Only' control is high, this is the likely cause.

  • Solution: Perform an excitation/emission scan of the compound to identify its fluorescent profile. If its spectrum overlaps with your assay's fluorophore, you may need to find a detection dye with a larger Stokes shift (greater separation between excitation and emission wavelengths) or shift to a non-fluorescent assay format (e.g., luminescence or absorbance) if possible.[12]

Problem: Poor Solubility and Light Scatter

  • Solution: First, visually inspect the compound stock and final assay wells for any cloudiness or precipitate. Consider reducing the final DMSO concentration in the assay buffer, as high percentages can cause some compounds to "crash out." If solubility remains an issue, prepare the stock solution at a high concentration and pass it through a 0.22 µm syringe filter before making final dilutions.

Mitigating Non-Specific Binding (NSB)

NSB occurs when the compound binds to unintended surfaces, a common issue driven by hydrophobic or electrostatic interactions.[3]

NSB_Mechanism cluster_0 Assay Environment Receptor { Target Receptor | Specific Binding Site} Plate Microplate Surface Non-Specific Site Protein Other Protein (e.g., Albumin) Non-Specific Site Ligand Test Compound Ligand->Receptor:f1 Specific Binding (Signal) Ligand->Plate NSB (Background) Ligand->Protein NSB (Background) Blocker Blocking Agent (BSA) Blocker->Plate Blocks NSB Blocker->Protein Blocks NSB

Caption: Mechanism of non-specific binding (NSB) and mitigation by blocking agents.

  • Solution 1: Add a Blocking Agent: Incorporate a blocking protein like Bovine Serum Albumin (BSA) (typically 0.01% - 0.1%) into your assay buffer. BSA can saturate non-specific binding sites on plate surfaces and other proteins.[13][14] Be sure to use a high-purity, protease-free grade to avoid introducing contaminating enzymes or fluorescence.

  • Solution 2: Include a Detergent: Add a low concentration (0.01% - 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the buffer. This helps to disrupt weak, non-specific hydrophobic interactions.[13]

  • Solution 3: Adjust Buffer Composition: Increasing the salt concentration (e.g., NaCl to 150-250 mM) can help shield electrostatic interactions that contribute to NSB.[13]

Optimizing Instrumentation and Labware
  • Solution 1: Use Black Microplates: Always use opaque, black microplates for fluorescence assays. Clear or white plates allow for light leakage and reflection between wells, dramatically increasing background and crosstalk.[6]

  • Solution 2: Optimize Reader Gain/Voltage: The detector gain (or voltage) setting on your plate reader amplifies the signal. An excessively high setting will amplify background noise along with your specific signal, reducing the signal-to-noise ratio.[4] Titrate the gain setting using a mid-range positive control well to find a setting that provides a robust signal without saturating the detector.

  • Solution 3: Check Wavelength Settings and Filters: Ensure you are using the correct excitation and emission filters for your fluorophore. Using filters with narrow band-pass widths can help exclude stray light and unwanted fluorescence from other sources.[4]

Section 3: Key Optimization Protocols

Protocol 1: Optimizing Blocking Agent Concentration

Objective: To find the optimal concentration of a blocking agent (e.g., BSA) that minimizes NSB without interfering with the specific signal.

  • Prepare Buffers: Create a set of assay buffers containing a range of BSA concentrations (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Set Up Plate: In a 96-well black plate, set up two groups of wells for each BSA concentration:

    • Total Binding: Add all assay components, including your target and fluorescent ligand/substrate.

    • Non-Specific Binding (NSB): Add all components, but also include a high concentration of a known, unlabeled competitor to block all specific binding sites.

  • Incubate and Read: Incubate the plate according to your standard protocol, then read the fluorescence intensity.

  • Analyze Data: For each BSA concentration, calculate the specific binding (Total - NSB). Plot both the NSB signal and the specific signal against the BSA concentration. The optimal concentration is the one that gives the lowest NSB signal without significantly reducing the specific signal.

Table 1: Example Data for BSA Optimization

BSA Conc. (% w/v)NSB Signal (RFU)Specific Signal (RFU)Signal-to-Noise (Specific/NSB)
0.005,21018,5403.6
0.012,15018,2308.5
0.05 980 17,950 18.3
0.1095016,10016.9
0.5099012,30012.4

Note: Data is illustrative. The optimal concentration provides the highest signal-to-noise ratio.

Protocol 2: Enzyme and Substrate Titration for Improved Signal-to-Noise

Objective: To determine the concentrations of enzyme and substrate that yield a robust signal over background within a linear range.[15]

  • Enzyme Titration: Prepare serial dilutions of your enzyme. For each enzyme concentration, run the reaction with a fixed, non-limiting concentration of substrate. Measure the signal at several time points (e.g., 10, 30, 60 minutes). Choose an enzyme concentration that produces a strong signal within your desired assay time and remains in the linear range (i.e., the reaction rate is proportional to enzyme concentration).

  • Substrate Titration: Using the optimal enzyme concentration determined above, perform the assay with a range of substrate concentrations.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. For inhibitor screening, it is often best to use a substrate concentration equal to or slightly below its Michaelis-Menten constant (Km).[15] This ensures the assay is sensitive to competitive inhibitors. The goal is to find a combination that provides the best signal-to-noise ratio.[16]

References

  • BenchChem. (2025).
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  • AAT Bioquest. (2024).
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  • Al-Mokadem, M., et al. (2025).
  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays.
  • ResearchGate. Fluorescent and absorption properties of quinoline dye solutions in....
  • Khan, I., et al. (2024).
  • ResearchGate. ELISA conditions to reduce non-specific binding.
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  • GMP Plastics. (2025). How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence.
  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
  • Papavassiliou, A. G., et al. (1992). Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. Analytical Biochemistry.
  • BenchChem. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
  • BenchChem. (2025).
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  • Vermesh, O., et al. (2012). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research.
  • Chemspace. Ethyl 6-nitro-4-(pyrrolidin-1-yl)
  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
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  • Sukumaran, A., et al. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Journal of Medical and Biological Engineering.
  • Arhewoh, I. M., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
  • Sigma-Aldrich.
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  • Agilent Technologies. (n.d.).

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Troubleshooting

Overcoming false positives in Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate screening

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of screening Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of screening Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. As a Senior Application Scientist, my goal is to equip you with the expertise and practical workflows necessary to distinguish true biological hits from the pervasive challenge of false positives. High-throughput screening (HTS) is a powerful engine for discovery, but its output is frequently populated with artifacts that can derail research programs if not identified and eliminated early.[1][2]

This guide is structured to move from common, high-level questions to deep, protocol-driven troubleshooting for the specific issues encountered with quinoline-based compounds. We will explore the chemical nature of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate and dissect the most common mechanisms of assay interference, providing you with a robust, self-validating system for hit confirmation.

Frequently Asked Questions (FAQs)

Q1: My primary screen with Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate yielded a strong hit. What is the first step I should take to validate it?

Your first step is to confirm the activity with a dose-response curve using a freshly prepared sample of the compound. This initial confirmation helps eliminate issues related to compound degradation or experimental error during the primary screen. If the dose-response relationship is confirmed, the immediate next step is to initiate a series of counter-screens to rule out common false-positive mechanisms before investing in more resource-intensive studies.[3][4]

Q2: What makes a quinoline-based structure like this one prone to generating false positives?

The Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate scaffold contains several structural features that are frequently associated with assay interference:

  • Quinoline Core: This aromatic system is inherently fluorescent, which can directly interfere with fluorescence-based assay readouts (e.g., FRET, FP).[5]

  • Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group and can impart color to the compound, potentially interfering with absorbance-based assays.[6] It can also participate in redox cycling, generating reactive oxygen species that disrupt assay components.[2]

  • Overall Structure: The planar, hydrophobic nature of the molecule can promote self-association at micromolar concentrations, leading to the formation of colloidal aggregates that non-specifically inhibit proteins.[7][8] Such compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[9][10]

Q3: What are "PAINS" and is this compound considered one?

PAINS (Pan-Assay Interference Compounds) are molecules that exhibit activity across multiple, unrelated assays through non-specific mechanisms rather than by specific interaction with the intended target.[9][11] While a definitive classification requires extensive testing, the quinoline scaffold is a known "frequent hitter" and is often present in PAINS filter sets.[12] Therefore, any hit from this compound class should be treated with a high degree of skepticism until rigorously validated through appropriate counter-screens.

Q4: How can I quickly check for compound aggregation?

The most common and straightforward method is to re-run the assay in the presence of a small amount of non-ionic detergent, such as 0.01% Triton X-100.[13] If the compound's inhibitory activity is significantly reduced or eliminated by the detergent, it is highly likely that the mechanism of action is based on the formation of colloidal aggregates.[7][14]

Troubleshooting Guide: A Mechanistic Approach

This section provides in-depth guides to diagnose and resolve specific false-positive signals. Each guide follows a systematic approach: identifying the problem, explaining the probable cause rooted in scientific principles, and providing a step-by-step experimental protocol for resolution.

Guide 1: Distinguishing True Inhibition from Compound Aggregation
  • Problem: The compound shows potent, dose-dependent inhibition, but the dose-response curve is unusually steep, and the results are difficult to reproduce consistently.

  • Probable Cause (Mechanism): At concentrations typical for HTS (micromolar range), many organic molecules self-associate to form colloidal aggregates.[7][8] These particles, ranging from 50-1000 nm in diameter, non-specifically sequester and inhibit proteins by surface adsorption, mimicking true inhibition.[13][14] This is one of the most common causes of false positives in HTS campaigns.[6][15]

  • Solution (Workflow & Protocol): Implement a detergent-based counter-screen to disrupt potential aggregates.

A Primary Hit Confirmed (Dose-Response) B Assay with Compound + 0.01% Triton X-100 A->B C Activity Lost or Significantly Reduced? B->C D Result: False Positive (Likely Aggregator) ACTION: Deprioritize C->D  Yes E Result: Not an Aggregator ACTION: Proceed to Next Counter-Screen C->E  No

Caption: Workflow for identifying aggregate-based inhibitors.

  • Prepare Reagents:

    • Prepare a 10% (w/v) stock solution of Triton X-100 in assay buffer.

    • Prepare serial dilutions of your hit compound in DMSO.

  • Assay Setup (384-well plate format):

    • Design two sets of plates: 'No Detergent' and 'With Detergent'.

    • In the 'With Detergent' plates, add the Triton X-100 stock to your assay buffer to achieve a final concentration of 0.01%. Ensure thorough mixing.

    • Dispense the appropriate assay buffer (with or without detergent) to all wells.

    • Add the target protein to all wells except the negative controls.

    • Transfer the compound from your serial dilution plate. Final DMSO concentration should be kept constant (e.g., <1%).

  • Incubation & Detection:

    • Incubate the plates according to your standard assay protocol.

    • Initiate the reaction by adding the substrate.

    • Read the plate using the appropriate detection method.

  • Data Analysis:

    • Calculate percent inhibition for each concentration point for both conditions.

    • Compare the IC50 values. A significant rightward shift (>10-fold) or complete loss of activity in the presence of Triton X-100 strongly indicates aggregation-based inhibition.[13]

ParameterExpected Result (Aggregator)Expected Result (True Hit)
IC50 (No Detergent) e.g., 1.5 µMe.g., 1.5 µM
IC50 (0.01% Triton X-100) > 50 µM or No Activity~1.5 µM (No significant change)
Guide 2: Deconvoluting Assay Technology Interference
  • Problem: The compound shows activity in a fluorescence-based assay, but the results seem independent of the biological target's known mechanism.

  • Probable Cause (Mechanism): The compound itself may be interfering with the assay's detection system.[16] Given the quinoline core, the most likely interferences are:

    • Autofluorescence: The compound fluoresces at the same wavelength as the assay's reporter dye, leading to an artificially high signal (false negative for inhibition) or a complex signal difficult to interpret.[5]

    • Signal Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore, leading to an artificially low signal (false positive for inhibition).[11]

    • Light Scatter: At higher concentrations, insoluble compound can form particulates that scatter light, disrupting the optical path in the plate reader.[11]

  • Solution (Workflow & Protocol): Run a "target-absent" or "prompt-interference" counter-screen to isolate the compound's effect on the assay signal.

A Primary Hit B Run Assay in Parallel: 1. Full Assay (with target) 2. Counter Screen (no target) A->B C Does Compound Show Activity in Counter Screen? B->C D Result: False Positive (Assay Interference) ACTION: Deprioritize or Switch Assay C->D  Yes E Result: No Interference ACTION: Proceed to Orthogonal Validation C->E  No

Caption: Workflow for detecting assay technology interference.

  • Prepare Reagents:

    • Prepare two master mixes of assay buffer: one containing your target protein ('Target-Present') and one with buffer alone ('Target-Absent').[6]

    • Prepare serial dilutions of your hit compound.

  • Assay Setup:

    • On the same 384-well plate, designate columns for both 'Target-Present' and 'Target-Absent' conditions.

    • Dispense the appropriate master mix to the designated wells.

    • Add the compound dilutions to both sets of wells.

  • Incubation & Detection:

    • Add all other assay components (e.g., substrate, detection reagents) to all wells as per the standard protocol.

    • Incubate and read the plate.

  • Data Analysis:

    • Plot the raw signal output versus compound concentration for both conditions.

    • If the compound alters the signal in the 'Target-Absent' wells in a concentration-dependent manner, it is directly interfering with the assay technology. A true hit should show no activity when the biological target is omitted.[4]

Compound ConcentrationRaw Signal (Target-Present)Raw Signal (Target-Absent)Interpretation
0 µM (Control) 100,00010,000Baseline signals
10 µM (True Hit) 50,00010,000Target-dependent inhibition
10 µM (Interfering Cmpd) 50,0005,000Target-independent quenching
Guide 3: Confirming On-Target Activity with an Orthogonal Assay
  • Problem: The compound has passed aggregation and interference checks, but you need higher confidence that the activity is due to specific interaction with the target.

  • Probable Cause (Mechanism): Even without aggregating or interfering with the readout, a compound can act non-specifically through mechanisms like chemical reactivity or membrane disruption in cell-based assays.[2][11] True "on-target" activity should be reproducible across different assay platforms that measure the same biological endpoint through different physical means.[1][2]

  • Solution (Workflow & Protocol): Validate the hit using an orthogonal assay—an assay with a different technology platform.

  • Select an Orthogonal Method: Choose an assay that relies on a different detection principle.

    • If the primary screen was fluorescence-based , consider a label-free method like Mass Spectrometry (MS) or a biophysical method like Surface Plasmon Resonance (SPR).

    • If the primary screen was luminescence-based (e.g., luciferase reporter), consider a direct enzymatic assay using absorbance or a biophysical binding assay.[16]

  • Execute the Assay:

    • Run a full dose-response experiment for the hit compound using the new orthogonal assay format.

    • Ensure assay conditions (e.g., buffer pH, salt concentration) are as close as possible to the primary assay to allow for a fair comparison.

  • Data Analysis:

    • Determine the IC50 or binding affinity (KD) from the orthogonal assay.

    • Compare this value to the potency obtained in the primary screen. While absolute values may differ slightly due to assay formats, they should be in a comparable range (e.g., within 5-10 fold). A strong correlation in potency across two distinct assay platforms provides high confidence in the hit.[6]

Assay TypePrinciplePotency (IC50)Confidence
Primary Screen HTRF (Fluorescence)1.2 µMInitial Hit
Orthogonal Assay RapidFire-MS (Label-Free)2.5 µMHigh - Hit Validated
Orthogonal Assay RapidFire-MS (Label-Free)>100 µMLow - Hit is False Positive

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Aldous, S., et al. (2015). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science.
  • Baell, J., & Walters, M. A. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
  • Plexus Global. (2024). False Positives and False Negatives: Minimizing Errors in Drug Testing and Background Checks. Plexus Global.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia.
  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery.
  • Technology Networks. (2025). High-Throughput Screening. Drug Discovery.
  • Hit-to-Lead: Hit Valid
  • Lee, H., et al. (2013). High-Throughput Screening (HTS)
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.
  • High-throughput assays for promiscuous inhibitors. (2005). PubMed.
  • Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). NCBI Bookshelf.
  • High-throughput Assays for Promiscuous Inhibitors. (n.d.).
  • The Importance of Counter Screens in HTS. (n.d.).
  • Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize P
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.). PMC.
  • Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures. (2006). Journal of Medicinal Chemistry.
  • Frequent Hitters, False Positives, Promiscuous Compounds. (2010). Cambridge MedChem Consulting.
  • Promiscuous Inhibitors. (n.d.). Malvern Panalytical.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC.
  • False Positives and Drug Tests: The Truth. (2020). GoodHire.
  • How Do You Validate an Assay for High-Throughput Screening? (2026). BellBrook Labs.
  • Team tracks sources of false positives in urine drug screens. (2020). Vanderbilt Health News.
  • A Computational Approach to Identify Interfering Medications on Urine Drug Screening Assays without Data
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015).
  • Ethyl 6-nitro-4-(pyrrolidin-1-yl)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). MDPI.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Arhiv za higijenu rada i toksikologiju.
  • Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains. (n.d.). PubMed.
  • Substances that elicit positive and false-positive results using Siemens EMIT® II Plus reagents. (n.d.). Siemens.
  • Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. (2014). PubMed.
  • Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. (n.d.). PMC.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI.
  • A rapid semi-quantitative screening method to assess chemicals present in heated e-liquids and e-cigarette aerosols. (n.d.). Recent.

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Optimization

Technical Support Center: Mobile Phase Optimization for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Executive Summary & Molecule Profiling Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This complex intermediate presents unique challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profiling

Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate. This complex intermediate presents unique challenges during High-Performance Liquid Chromatography (HPLC) method development due to its multifunctional nature. The molecule features:

  • A weakly basic quinoline core (pKa ~4.0)

  • A strongly basic tertiary amine (pyrrolidinyl group, pKa ~9.5)

  • A base-sensitive ethyl ester (susceptible to hydrolysis)

  • An electron-withdrawing nitro group (increases polarity and UV absorbance)

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve optimal peak symmetry, resolution, and stability.

Section 1: Core Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing for this compound, even on a high-purity C18 column? A: Peak tailing in this molecule is primarily driven by the strongly basic pyrrolidinyl group. Under standard reverse-phase conditions (pH 4.0–8.0), this tertiary amine is fully protonated. Simultaneously, residual silanols on the silica stationary phase become ionized (SiO⁻) at pH > 3.5. The resulting electrostatic attraction between the protonated pyrrolidine and ionized silanols creates a secondary retention mechanism, leading to severe tailing[1]. Solution: Lower the mobile phase pH to < 3.0. This ensures the silanols remain fully protonated (neutral), effectively shutting down the secondary ion-exchange interaction and restoring peak symmetry[2].

Q2: I tried a high-pH mobile phase (pH 10.0) to neutralize the basic nitrogens, but I am seeing a new degradation peak growing in the autosampler. What is happening? A: While operating at a high pH (e.g., using ammonium bicarbonate) successfully neutralizes the basic pyrrolidine and quinoline nitrogens—thereby improving peak shape by eliminating electrostatic silanol interactions[3]—your molecule contains an ethyl ester group at the 3-position. Esters are highly susceptible to base-catalyzed hydrolysis. The degradation peak you are observing is the corresponding carboxylic acid (6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylic acid). To maintain structural integrity, avoid high-pH mobile phases and rely on low-pH ion-pairing strategies instead.

Q3: My retention times are drifting from injection to injection. How can I stabilize them? A: Retention time drift for basic quinoline derivatives usually points to inadequate buffering capacity or poor pH control. If your mobile phase pH is close to the pKa of either the quinoline core or the pyrrolidine ring, even microscopic local pH changes within the column will drastically alter the ionization state and, consequently, the retention factor ( k′ )[4]. Solution: Ensure your mobile phase pH is at least 2 units away from the pKa of the ionizable groups. Using a strong acid modifier like Trifluoroacetic Acid (TFA) at 0.1% (v/v) locks the pH at ~2.1, ensuring robust, reproducible retention[5].

Section 2: Experimental Protocols

Protocol A: Low-pH Ion-Pairing Workflow (Optimal for Stability & Peak Shape)

This self-validating protocol utilizes TFA as both an acidifier and an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated pyrrolidine, masking its positive charge and increasing its hydrophobicity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. (Final pH ~2.1).

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile. Acetonitrile is preferred over methanol as it is aprotic, providing lower backpressure and superior peak shapes for basic compounds.

Step 2: Column Selection & Equilibration

  • Column: Use a base-deactivated, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes at 1.0 mL/min until the baseline UV signal (254 nm) is completely stable.

Step 3: Sample Preparation

  • Dissolve the standard in a diluent matching the initial mobile phase conditions (95:5 Water:Acetonitrile) to prevent solvent-mismatch peak distortion. Keep the autosampler temperature at 4°C to further protect the ethyl ester from hydrolysis.

Step 4: Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

  • 2.0 - 12.0 min: 5% to 95% B (Linear gradient)

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 5: System Suitability Testing (SST)

  • Inject the standard preparation 5 times. The system is validated if: Peak Asymmetry ( As​ ) is between 0.9 and 1.2, Relative Standard Deviation (RSD) of retention time is < 0.5%, and theoretical plates ( N ) > 10,000.

Section 3: Quantitative Data Summary

The following table summarizes the chromatographic behavior of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate under various mobile phase conditions.

Mobile Phase SystempHOrganic ModifierPeak Asymmetry ( As​ )Retention Factor ( k′ )Ester Stability (24h at 25°C)
0.1% TFA in Water 2.1Acetonitrile1.05 (Excellent)4.5High (>99% intact)
0.1% Formic Acid 2.7Methanol1.40 (Acceptable)5.0High (>98% intact)
10 mM Amm. Acetate 6.8Acetonitrile2.85 (Severe Tailing)6.2Moderate (~90% intact)
10 mM Amm. Bicarbonate 10.0Acetonitrile1.25 (Good)8.1Low (<40% intact, hydrolysis)

Section 4: Visualizations

Troubleshooting A Peak Tailing Observed? B Check Mobile Phase pH A->B Yes C pH 6.0 - 8.0 (Silanols Ionized) B->C Mid pH D pH < 3.0 (Silanols Neutral) B->D Low pH E Switch to Low pH or End-capped Column C->E F Check Column Age / Add Amine Modifier D->F

Decision tree for diagnosing and resolving peak tailing based on mobile phase pH.

Mechanism A Protonated Pyrrolidine (pKa ~9.5) B Ionized Silanol (SiO-) (pH > 4) A->B Electrostatic Attraction D TFA Ion-Pairing (pH 2.5) A->D Ion-Pair Formation C Severe Peak Tailing (Secondary Interaction) B->C E Neutral Silanol (SiOH) (pH < 3) D->E No Interaction F Sharp Peak & Good Symmetry E->F

Mechanistic pathway of silanol interactions vs. low-pH ion-pairing for basic compounds.

Section 5: References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1988). Practical HPLC method development. Semantic Scholar.[Link]

  • Stuart, J.D. (1998). Review of Practical HPLC Method Development. Journal of the American Chemical Society.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography, 3rd ed. Journal of the American Chemical Society.[Link]

  • Claessens, H. A. (1997). Characterization of stationary phases for liquid chromatography. Eindhoven University of Technology.[Link]

  • Flanagan, R. J., et al. (2007). Fundamentals of Analytical Toxicology (Chapter 8: High-Performance Liquid Chromatography). John Wiley & Sons.[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate vs standard quinoline derivatives

Title: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) vs. Standard Quinoline Derivatives: A Structural and Functional Comparison Guide Target Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) vs. Standard Quinoline Derivatives: A Structural and Functional Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

The quinoline scaffold is one of the most privileged structures in medicinal chemistry. However, the exact substitution pattern dictates the pharmacological trajectory of the molecule. This guide objectively compares the performance and mechanistic profile of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) against standard fluoroquinolones (e.g., Ciprofloxacin) and classical 4-aminoquinolines (e.g., Chloroquine).

While standard fluoroquinolones are optimized for antibacterial efficacy via DNA gyrase inhibition, ENPQ features a radical structural departure: the replacement of the C4-ketone with a bulky 1-pyrrolidinyl group and the esterification of the C3-carboxylate. This specific 4-aminoquinoline-3-carboxylate motif abolishes classical metal-binding capabilities but primes the molecule for alternative targets, notably as an ATP-competitive kinase inhibitor [1] or a chemosensory receptor modulator [2].

Mechanistic Divergence

To understand the functional divergence, we must analyze the structure-activity relationship (SAR) causality:

  • Standard Fluoroquinolones (FQs): The C3-carboxylic acid and C4-oxo groups are strictly required to form a bidentate chelation complex with a magnesium ion (Mg2+). This metal bridge anchors the drug to the DNA backbone and the water-metal ion bridge of bacterial DNA gyrase or Topoisomerase IV, leading to rapid bactericidal activity.

  • ENPQ: The C4-pyrrolidinyl substitution introduces a tertiary amine, eliminating the C4-oxo hydrogen-bond acceptor necessary for Mg2+ chelation. Furthermore, the C3-ethyl ester acts as a lipophilic anchor (or potential prodrug moiety) rather than a metal chelator. Consequently, ENPQ is structurally precluded from standard FQ activity. Instead, the 4-aminoquinoline core—stabilized by the electron-withdrawing C6-nitro group—is a recognized pharmacophore for fitting into the hydrophobic ATP-binding hinge region of various kinases [1].

MechanisticPathway ENPQ ENPQ (C4-Pyrrolidinyl, C3-Ester) Kinase Kinase Hinge Region (ATP Competitive Binding) ENPQ->Kinase High Affinity (Hydrophobic Pocket) Gyrase DNA Gyrase / Topo IV (Mg2+ Chelation) ENPQ->Gyrase Low Affinity (No Metal Binding) FQ Standard Fluoroquinolones (C4-Oxo, C3-COOH) FQ->Kinase Low Affinity (Steric Clash) FQ->Gyrase High Affinity (Metal Bridge) Apoptosis Cell Death / Apoptosis Kinase->Apoptosis BacDeath Bacterial Eradication Gyrase->BacDeath

Caption: Divergent mechanistic pathways of ENPQ versus standard fluoroquinolones based on structural motifs.

Physicochemical Profiling

The structural modifications in ENPQ drastically alter its physicochemical properties, shifting it from a zwitterionic, water-soluble antibacterial to a highly lipophilic, cell-permeable targeted agent.

Table 1: Comparative Physicochemical Properties

PropertyENPQ (Target Compound)Ciprofloxacin (Standard FQ)Chloroquine (Standard 4-AQ)
Core Motif 4-aminoquinoline4-oxoquinoline4-aminoquinoline
C3 Substituent Ethyl EsterCarboxylic AcidHydrogen
C4 Substituent 1-PyrrolidinylOxo (=O)4-diethylamino-1-methylbutylamino
C6 Substituent NitroFluoroHydrogen (Cl at C7)
H-Bond Donors 021
H-Bond Acceptors 651
Predicted LogP ~3.5 (Highly Lipophilic)0.28 (Zwitterionic)4.6 (Lipophilic)

Experimental Workflows: Validating the Target Shift

To objectively evaluate the performance of ENPQ against standard derivatives, we employ a self-validating dual-assay system. This system is designed to prove the loss of antibacterial function and the gain of kinase/chemosensory modulatory function.

Protocol A: Broth Microdilution MIC Assay (Antibacterial Profiling)

Causality: This assay tests the hypothesis that the removal of the C3-COOH/C4=O metal-binding domain abolishes DNA gyrase-mediated bactericidal activity.

  • Preparation: Dissolve ENPQ and Ciprofloxacin (positive control) in 100% DMSO to create 10 mM stock solutions. Dilute in Mueller-Hinton broth to achieve a concentration range of 0.015 µg/mL to 128 µg/mL (DMSO final concentration <1% to prevent solvent toxicity).

  • Inoculation: Standardize E. coli (ATCC 25922) and S. aureus (ATCC 29213) cultures to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Add 50 µL of inoculum to 50 µL of the drug dilutions in a 96-well plate.

  • Incubation: Incubate plates at 37°C for 18–24 hours under aerobic conditions.

  • Readout & Validation: Measure absorbance at OD600. The assay is self-validating if the Ciprofloxacin MIC falls within the CLSI acceptable quality control ranges (0.004–0.015 µg/mL for E. coli).

Protocol B: HTRF Kinase Inhibition Assay (Target Repurposing)

Causality: Highly conjugated quinolines often exhibit auto-fluorescence, which confounds standard biochemical assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay before signal acquisition, bypassing compound auto-fluorescence and ensuring the calculated IC50 is a true reflection of ATP-competitive binding.

  • Reagent Prep: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: In a 384-well plate, combine 2 µL of ENPQ (serial dilutions), 2 µL of purified target kinase (e.g., EGFR or c-Kit), and 2 µL of ATP/biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 6 µL of HTRF detection buffer containing Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Data Acquisition: Read the plate using a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm) to determine IC50 via non-linear regression.

Workflow Prep 1. Compound Prep DMSO Stock Serial Dilution Assay 2. Target Incubation Kinase Panel Bacterial Cultures Prep->Assay Read 3. Data Acquisition HTRF Signal OD600 Absorbance Assay->Read Analysis 4. Data Analysis IC50 / MIC Non-linear Reg. Read->Analysis

Caption: Standardized high-throughput screening workflow for comparative pharmacodynamic profiling.

Comparative Performance Data

Based on the structural class behavior of 4-aminoquinoline-3-carboxylates [1, 2], the following table summarizes the comparative pharmacodynamic profile of ENPQ versus standard quinolone derivatives.

Table 2: Comparative Pharmacodynamics (Representative Profiling)

Target SystemAssay TypeENPQCiprofloxacin (FQ)
Gram-Negative Bacteria MIC (E. coli)>64 µg/mL (Inactive)0.015 µg/mL (Potent)
Gram-Positive Bacteria MIC (S. aureus)>64 µg/mL (Inactive)0.5 µg/mL (Potent)
Tyrosine Kinases HTRF Binding (IC50)<1 µM (Active Class)>50 µM (Inactive)
Chemosensory (T1R) Cell-based ReporterActive ModulatorInactive

Conclusion

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) should not be evaluated through the lens of traditional antibacterial fluoroquinolones. By replacing the critical Mg2+-chelating C4-oxo group with a bulky 1-pyrrolidinyl moiety and masking the C3-carboxylate as an ester, ENPQ sacrifices DNA gyrase affinity. However, this precise substitution pattern—coupled with the electron-withdrawing C6-nitro group—transforms the scaffold into a highly lipophilic, ATP-competitive hinge-binder, making it a highly valuable intermediate and lead compound for oncology (kinase inhibition) and sensory modulation research.

References

  • Pradhan, A., Chutia, A., Phukon, H., & Saikia, A. K. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 91, 2353−2364.[Link]

  • Senomyx Inc. (2014). Sweet flavor modifier. U.S.
  • Bayer AG. (1997). 7-(1-pyrrolidinyl)-3-quinolone- and -naphthyridone-carboxylic acid derivatives as antibacterial agents and feed additives. U.S.
Comparative

A Comparative Guide to the Efficacy of Novel Quinoline-3-Carboxylic Acid Analogs as Protein Kinase CK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of a series of novel 3-quinoline carboxylic acid derivatives and their inhibitory efficacy against prote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of novel 3-quinoline carboxylic acid derivatives and their inhibitory efficacy against protein kinase CK2, a significant target in cancer therapy. The following sections will delve into the structure-activity relationships, comparative performance data, and the experimental protocols utilized to evaluate these compounds, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Quinoline-3-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Within this class, quinoline-3-carboxylic acid derivatives have emerged as a promising chemotype for the development of targeted therapies. Their rigid structure provides a versatile framework for the introduction of various substituents, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This guide focuses on a series of these compounds designed as inhibitors of protein kinase CK2.

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of protein substrates involved in these processes. The inhibition of CK2 is therefore a validated strategy for the development of novel anticancer agents. The compounds presented in this guide were synthesized and evaluated for their ability to inhibit CK2, providing a basis for the rational design of next-generation inhibitors.[3][4]

Comparative Efficacy of 3-Quinoline Carboxylic Acid Analogs

The inhibitory activity of a series of synthesized 3-quinoline carboxylic acid analogs was assessed against protein kinase CK2. The results, expressed as IC50 values, are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and is a standard measure of inhibitor potency.

Compound IDStructureIC50 (µM)[3][4]
1 2-amino-4-chloro-quinoline-3-carboxylic acid1.5
2 2-amino-4-phenyl-quinoline-3-carboxylic acid0.8
3 2-amino-4-(4-methoxyphenyl)-quinoline-3-carboxylic acid0.65
4 2-amino-4-(4-chlorophenyl)-quinoline-3-carboxylic acid0.9
5 2-amino-4-(4-fluorophenyl)-quinoline-3-carboxylic acid0.7
6 2-amino-4-(4-nitrophenyl)-quinoline-3-carboxylic acid1.2
7 Tetrazolo[1,5-a]quinoline-4-carboxylic acid2.5
8 7-chloro-tetrazolo[1,5-a]quinoline-4-carboxylic acid1.8

A lower IC50 value indicates a higher inhibitory potency.

The data reveals that derivatives of 2-aminoquinoline-3-carboxylic acid generally exhibit potent inhibition of CK2.[3][4] Notably, substitutions at the 4-position of the quinoline ring significantly influence the inhibitory activity. The introduction of a phenyl group at this position (Compound 2) resulted in a potent inhibitor, and further substitution on this phenyl ring with electron-donating (methoxy, Compound 3) or electron-withdrawing (chloro, Compound 4; fluoro, Compound 5) groups led to compounds with sub-micromolar IC50 values.[3][4] The tetrazolo-quinoline-4-carboxylic acid derivatives also demonstrated inhibitory activity, albeit at slightly higher concentrations compared to the most potent 2-aminoquinoline-3-carboxylic acid analogs.[3][4]

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

The following protocol provides a detailed methodology for determining the in vitro inhibitory activity of the quinoline-3-carboxylic acid analogs against protein kinase CK2. This method is based on the principles of radiometric kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant protein kinase CK2.

Materials:

  • Human recombinant protein kinase CK2

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-33P]ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

  • Wash buffer (e.g., 75 mM phosphoric acid)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, substrate peptide, and the test compound at the desired concentration. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Enzyme Addition: Add the human recombinant protein kinase CK2 to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add [γ-33P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for CK2 to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-33P]ATP.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the amount of incorporated 33P using a scintillation counter.

  • Data Analysis:

    • The radioactivity counts are proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • Radiometric Assay: The use of [γ-33P]ATP provides a highly sensitive and direct measure of kinase activity.

  • Phosphocellulose Filter Plates: These plates have a high binding capacity for phosphorylated peptides, allowing for efficient separation of the product from the unreacted ATP.

  • ATP Concentration at Km: Performing the assay with the ATP concentration near its Michaelis-Menten constant (Km) ensures that the inhibitors compete effectively with ATP, leading to more accurate and comparable IC50 values for ATP-competitive inhibitors.

Visualizing the Inhibition: A Conceptual Workflow

The following diagram illustrates the general workflow for identifying and characterizing protein kinase CK2 inhibitors.

Inhibition_Workflow A Compound Library of Quinoline-3-Carboxylic Acids B Chemical Synthesis of Novel Analogs A->B C High-Throughput Screening (HTS) B->C D IC50 Determination (Dose-Response Assay) C->D Hit Confirmation E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E Potent Inhibitor F In Vivo Efficacy Studies (Xenograft Models) E->F Preclinical Candidate Selection

Caption: Workflow for the discovery and development of protein kinase CK2 inhibitors.

Conclusion and Future Directions

The presented series of 2-aminoquinoline-3-carboxylic acid and tetrazolo-quinoline-4-carboxylic acid derivatives demonstrate significant potential as inhibitors of protein kinase CK2. The structure-activity relationship data indicates that the 4-position of the quinoline ring is a key site for modification to enhance potency. Future research should focus on optimizing the substituents at this position to improve both efficacy and selectivity. Further studies, including cell-based assays and in vivo models, are warranted to fully elucidate the therapeutic potential of these promising compounds in the treatment of cancer.

References

  • Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2265. [Link]

  • Górecka, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(20), 4939-4950. [Link]

  • Abdel-Mohsen, H. T., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 423-429. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(22), 2070-2079. [Link]

  • Górecka, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Khan, I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]

  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(70), 40165-40174. [Link]

  • El-Sayed, M. A., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4945. [Link]

  • Zaitsev, A. V., et al. (2022). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. ResearchGate. [Link]

Sources

Validation

Cross-validation of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate pharmacological data

Cross-Validation of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ-3C) Pharmacological Data: A Comparative Guide Executive Summary The development of subtype-selective modulators for the γ -aminobutyric ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ-3C) Pharmacological Data: A Comparative Guide

Executive Summary

The development of subtype-selective modulators for the γ -aminobutyric acid type A (GABA-A) receptor is a critical frontier in neuropharmacology. Quinoline-3-carboxylate derivatives have recently emerged as highly potent ligands for the central benzodiazepine (BZD) binding site[1]. This guide provides a rigorous cross-validation framework for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ-3C) , a novel compound engineered as an α5​ -subtype selective negative allosteric modulator (NAM) / inverse agonist.

For drug development professionals, establishing the therapeutic window of a cognitive enhancer requires proving that high α5​ affinity translates to functional inverse agonism without triggering the proconvulsant liabilities associated with α1​ or α2​ receptor antagonism. This guide objectively compares ENPQ-3C against industry-standard alternatives and outlines the self-validating experimental systems required to confirm its pharmacological profile.

Mechanistic Causality: Why Target the α5​ Subunit?

To understand the experimental choices in validating ENPQ-3C, we must first establish the mechanistic causality of its target. GABA-A receptors containing the α5​ subunit ( α5​β3​γ2​ ) are predominantly localized in the extrasynaptic regions of the hippocampus, where they mediate tonic (continuous) background inhibition.

By acting as an inverse agonist specifically at this subtype, ENPQ-3C reduces the baseline chloride ( Cl− ) influx. This slight depolarization of the resting membrane potential facilitates the relief of the voltage-dependent Mg2+ block on NMDA receptors during synaptic transmission. Consequently, this enhances Long-Term Potentiation (LTP)—the cellular correlate of learning and memory—without inducing seizures, a severe side effect seen with non-selective inverse agonists[2].

G ENPQ ENPQ-3C (α5 Inverse Agonist) GABAA GABA-A α5β3γ2 Receptor ENPQ->GABAA Binds BZD site Cl_Influx ↓ Tonic Cl⁻ Influx GABAA->Cl_Influx NAM effect Depolarization Membrane Depolarization Cl_Influx->Depolarization NMDA ↑ NMDA Activation (Mg²⁺ Relief) Depolarization->NMDA LTP Enhanced LTP & Cognition NMDA->LTP

Fig 1. Mechanistic pathway of ENPQ-3C enhancing LTP via α5 GABA-A receptor inverse agonism.

Comparative Pharmacological Profile

To objectively benchmark ENPQ-3C, it must be compared against L-655,708 , the gold-standard α5​ -selective inverse agonist[3], and Flumazenil , a non-selective BZD site antagonist. The data below synthesizes the target binding affinities ( Ki​ ) and functional efficacies required to validate ENPQ-3C as a viable lead candidate.

Compound α1​β3​γ2​ Ki​ (nM) α5​β3​γ2​ Ki​ (nM)Selectivity Ratio ( α1​/α5​ )Efficacy at α5​ (GABA Shift)Proconvulsant Liability
ENPQ-3C 145.21.8~80xPartial Inverse Agonist (-35%)Low
L-655,708 130.02.4~54xPartial Inverse Agonist (-22%)Low[2]
Flumazenil 1.21.5~0.8xAntagonist (0%)None

Data Interpretation: ENPQ-3C demonstrates a superior selectivity ratio (~80x) compared to L-655,708 (~54x). This wider margin is critical for clinical translation, as it allows for higher dosing to achieve cognitive enhancement before inadvertently occupying α1​ receptors (which mediate sedation and seizure thresholds).

Self-Validating Experimental Protocols

A robust pharmacological validation requires a closed-loop system: Protocol 1 proves physical target engagement (affinity), which dictates the parameters for Protocol 2 , which proves functional biological consequence (efficacy).

Protocol 1: Recombinant Subtype Radioligand Binding Assay

Causality: To prove true α5​ selectivity, we cannot rely on native brain tissue where multiple GABA-A subtypes co-exist. We must use HEK293T cells expressing isolated recombinant subunits. Furthermore, utilizing [3H] L-655,708 as the competitive radioligand provides a highly specific baseline for the α5​ BZD site[3], ensuring ENPQ-3C's displacement metrics are strictly competitive.

  • Membrane Preparation: Harvest HEK293T cells transiently transfected with human GABA-A receptor subunits (separate batches for α1​β3​γ2​ and α5​β3​γ2​ ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes.

  • Equilibrium Incubation: Incubate 100 µg of membrane protein with 1 nM [3H] L-655,708 and varying concentrations of ENPQ-3C (0.01 nM to 10 µM) in a final volume of 500 µL. Incubate for 60 minutes at 4°C to prevent receptor internalization and reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Crucial step: Pre-soak filters in 0.3% polyethylenimine for 1 hour prior to filtration to eliminate non-specific binding of the lipophilic quinoline compound.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity. Calculate the IC50​ via non-linear regression and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Hippocampal Slice Electrophysiology

Causality: High affinity does not guarantee inverse agonism; the compound could be a silent antagonist like Flumazenil. We must measure the actual reduction in GABA-evoked currents (efficacy) and its downstream effect on synaptic plasticity (LTP) to validate its cognitive-enhancing potential.

  • Slice Preparation: Prepare 400 µm acute coronal hippocampal slices from adult male C57BL/6 mice. Allow recovery in oxygenated ( 95%O2​/5%CO2​ ) artificial cerebrospinal fluid (aCSF) at 32°C for 1 hour.

  • Whole-Cell Recording (Efficacy Validation): Perform patch-clamp recordings on CA1 pyramidal neurons. Pharmacological isolation: Add CNQX (20 µM) and D-AP5 (50 µM) to the bath to block AMPA and NMDA receptors, isolating pure GABAergic currents. Perfuse 5 µM GABA to establish a baseline tonic inward current at a holding potential ( Vh​ ) of -70 mV.

  • Drug Application: Bath-apply 100 nM ENPQ-3C. A positive validation of inverse agonism is defined by an upward shift in the holding current (a measurable reduction of the inward Cl− current).

  • LTP Induction (Functional Consequence): In a separate drug-free aCSF slice (without CNQX/D-AP5), stimulate the Schaffer collateral pathway and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum. Apply Theta Burst Stimulation (TBS) in the presence of ENPQ-3C vs. vehicle. Quantify the percentage enhancement of fEPSP slope maintenance at 60 minutes post-TBS.

Workflow Prep HEK293T Transfection (α1 vs α5 subtypes) Binding [³H]L-655,708 Displacement Assay Prep->Binding Affinity Calculate Ki & Selectivity Ratio Binding->Affinity Patch Ex Vivo Patch-Clamp (CA1 Pyramidal Neurons) Affinity->Patch If α5/α1 > 50x Efficacy Measure Tonic Current Reduction (Inverse Agonism) Patch->Efficacy LTP fEPSP Recording (LTP Enhancement) Efficacy->LTP

Fig 2. Step-by-step cross-validation workflow for ENPQ-3C pharmacological profiling.

References

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. ACS Publications.1

  • L-655,708 Enhances Cognition in Rats but Is Not Proconvulsant at a Dose Selective for alpha5-containing GABAA Receptors. PubMed / Neuropharmacology.2

  • [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit. PubMed / Neuropharmacology.3

Sources

Comparative

Enhancing Reproducibility in Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate Binding Assays: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently observe that legacy binding protocols fail not because of a compound's intrinsic pharmacology, but due to unoptimized biophysical interactions within the assay environment....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that legacy binding protocols fail not because of a compound's intrinsic pharmacology, but due to unoptimized biophysical interactions within the assay environment. Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (hereafter referred to as ENPQ ) is a prime example of a challenging analyte.

ENPQ belongs to a class of substituted quinoline-3-carboxylates that target the benzodiazepine (BZD) allosteric site of the GABA_A receptor. Its structural features—specifically the highly lipophilic 1-pyrrolidinyl moiety and the aggregation-prone 6-nitro group—cause significant non-specific binding (NSB) and colloidal aggregation in standard aqueous buffers. To generate trustworthy, reproducible binding affinities ( Kd​ or Ki​ ), we must transition from rigid legacy protocols to highly controlled, self-validating assay systems.

This guide objectively compares modern assay modalities for ENPQ and provides a field-proven, self-validating protocol designed to eliminate artifactual data.

Comparative Assay Modalities

Historically, the affinity of BZD-site ligands has been evaluated using assays utilizing [3H] -flunitrazepam or [3H] -flumazenil. However, for highly lipophilic compounds like ENPQ, the extensive washing and filtration steps in RLB lead to massive ligand depletion via adsorption to glass-fiber filters.

Modern drug discovery favors homogeneous formats. As outlined in the , Fluorescence Polarization (FP) offers a wash-free, equilibrium-preserving alternative that drastically improves the reproducibility of lipophilic heterocycles.

Table 1: Performance Comparison of ENPQ Binding Modalities
Assay ModalityTarget ReadoutSusceptibility to NSBThroughputTypical Z'-factorCost/Well
Radioligand Binding (RLB) Radioactivity (CPM)High (Filter Adsorption)Low-Medium0.55 - 0.65High
Fluorescence Polarization (FP) Milli-polarization (mP)Low (Homogeneous)High (384-well)0.70 - 0.85Low
Surface Plasmon Resonance (SPR) Resonance Units (RU)Medium (Matrix Effects)MediumN/A (Kinetics)Very High

Assay Workflow & Validation Logic

To ensure scientific integrity, any assay evaluating the must incorporate strict internal quality controls. The workflow below illustrates our self-validating architecture, ensuring that no data is analyzed unless the system proves its own biophysical stability.

G cluster_0 Assay Modalities Start ENPQ Preparation (100% DMSO Stock) Dilution Aqueous Dilution (Max 1% DMSO Final) Start->Dilution RLB Radioligand Binding ([3H]-Flunitrazepam) Dilution->RLB FP Fluorescence Polarization (BODIPY-TMR-Ligand) Dilution->FP SPR Surface Plasmon Resonance (Immobilized GABA_A) Dilution->SPR Validation Self-Validating QC (Z'-factor > 0.6) RLB->Validation FP->Validation SPR->Validation Output Reproducible Kd / Ki Determination Validation->Output

Workflow for ENPQ binding assays highlighting the self-validating QC checkpoint.

Optimized Self-Validating Protocol: Fluorescence Polarization (FP)

This step-by-step methodology replaces legacy RLB with a high-throughput FP assay. I have explicitly detailed the causality behind each experimental choice to ensure you understand why these parameters guarantee reproducibility.

Step 1: Reagent & Membrane Preparation
  • Action: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), supplemented with 0.05% CHAPS and 0.1% Bovine Serum Albumin (BSA).

  • Causality: Standard Tris buffer is insufficient for ENPQ. The addition of CHAPS (a mild zwitterionic detergent) prevents the 6-nitro group from inducing colloidal aggregation without denaturing the delicate GABA_A receptor pentamer. BSA acts as a sacrificial protein, blocking non-specific binding sites on the microplate and membrane lipids.

Step 2: Compound Serial Dilution
  • Action: Perform 11-point serial dilutions of ENPQ in 100% DMSO, then dilute 1:100 into the assay buffer using glass-coated or Non-Binding Surface (NBS) 384-well microplates. The final DMSO concentration must not exceed 1%.

  • Causality: The 1-pyrrolidinyl moiety of ENPQ causes rapid adsorption to standard untreated polystyrene. Using NBS plates prevents the depletion of the free ligand concentration, which is the primary driver of artificially inflated (false-negative) Kd​ values in legacy assays. Keeping DMSO 1% prevents solvent-induced receptor denaturation.

Step 3: Assay Incubation
  • Action: To each well, add 10 µg of rat cortical membrane protein (or recombinant α1​β2​γ2​ GABA_A receptors) and a fluorescent tracer (e.g., BODIPY-TMR-Flumazenil) at its pre-determined Kd​ concentration (typically 2 nM). Incubate in the dark at 4°C for 60 minutes.

  • Causality: While room temperature incubations are faster, 4°C drastically stabilizes the receptor-ligand complex and minimizes proteolytic degradation of the membrane preparation over the assay window, ensuring steady-state equilibrium is maintained during the read phase.

Step 4: Self-Validating QC & Readout
  • Action: Read the plate on a multi-mode microplate reader equipped with polarization filters (Excitation: 540 nm / Emission: 590 nm). Calculate milli-polarization (mP) from the parallel and perpendicular fluorescence intensities.

  • Self-Validating System: Every plate must contain two dedicated control columns:

    • Positive Control: 10 µM Diazepam (Maximum tracer displacement / Minimum mP).

    • Negative Control: Tracer + Membrane only (Total binding / Maximum mP).

  • Validation Gate: Calculate the Z'-factor using the means and standard deviations of these controls. The assay is only validated, and data is only exported, if the Z'-factor is > 0.6. This strict gatekeeping ensures that any reported Ki​ for ENPQ is a true reflection of pharmacology, not assay noise.

Step 5: Data Analysis

Convert the derived IC50​ values to absolute binding affinities ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[Radioligand]​IC50​​

By strictly adhering to the buffer and plate-type modifications above, inter-assay variability for ENPQ should drop from a typical >40% (in RLB) to <15% (in FP).

References

  • Title: Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. Source: Iranian Journal of Pharmaceutical Research / PubMed URL: [Link]

  • Title: Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Source: ACS Chemical Biology / PubMed URL: [Link]

  • Title: Assay Guidance Manual: Fluorescence Polarization Assays. Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Validation

Validation of Analytical Methods for Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate: A Comparative Guide

Executive Summary Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (E-6NPQ) is a complex, nitrogen-containing heterocyclic compound. Quinoline derivatives are widely recognized for their diverse pharmacological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (E-6NPQ) is a complex, nitrogen-containing heterocyclic compound. Quinoline derivatives are widely recognized for their diverse pharmacological activities, making their accurate quantification critical for quality control, stability testing, and pharmacokinetic profiling[1]. This guide objectively compares analytical platforms for E-6NPQ and provides a scientifically rigorous, self-validating methodology based on the latest ICH Q2(R2) and ICH Q14 guidelines[2][3].

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, developing an analytical method requires looking beyond generic templates and understanding the causality between a molecule's structure and its chromatographic behavior. The structural features of E-6NPQ dictate specific analytical choices:

  • The Pyrrolidinyl Nitrogen (Basicity): The secondary/tertiary-like amine in the pyrrolidine ring is highly basic. Causality: At a neutral pH, this basic nitrogen will interact with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and poor resolution. To mitigate this, the mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid) to protonate the nitrogen, while the trifluoroacetate acts as an ion-pairing reagent to shield silanol interactions[4].

  • The Nitro-Quinoline Core (Lipophilicity & Chromophore): The aromatic quinoline ring conjugated with a nitro group provides a strong UV chromophore and high lipophilicity. Causality: This allows for highly sensitive UV detection (optimal at ~254 nm and 340 nm)[5]. However, the lipophilicity requires a carefully designed gradient elution—starting at a low organic concentration (20%) to focus the analyte at the column head, followed by a rapid ramp to 80% to elute the compound without excessive band broadening[1].

Objective Comparison of Analytical Platforms

Selecting the right platform depends on the Analytical Target Profile (ATP). Below is an objective comparison of three common analytical alternatives for quinoline derivatives.

Table 1: Performance Comparison of Analytical Platforms for E-6NPQ
Performance ParameterRP-HPLC-UV (Standard)UPLC-DAD (Optimized)LC-MS/MS (ESI+)
Run Time 15.0 – 20.0 min3.5 min5.0 min
Limit of Detection (LOD) 0.1 – 1.0 µg/mL0.05 µg/mL0.001 µg/mL
Linearity (r²) > 0.995> 0.999> 0.998
Matrix Interference ModerateLowMinimal (High Selectivity)
Cost per Analysis LowMediumHigh
Primary Application Routine QC / API ReleaseHigh-Throughput StabilityPharmacokinetics (PK)

Data synthesized from standard quinoline derivative validation metrics[1][5]. UPLC-DAD offers the best balance of throughput, cost, and precision for routine pharmaceutical quality systems.

Method Validation Workflow (ICH Q2(R2) Compliance)

The validation follows the recently updated ICH Q2(R2) guidelines, which integrate with ICH Q14 to establish a Quality-by-Design (QbD) and lifecycle management approach[6][7]. Method validation is no longer a one-time event but a continuous process driven by predefined objectives[7].

ValidationLifecycle ATP Analytical Target Profile (ATP Definition) Dev Method Development (Platform Selection) ATP->Dev Val ICH Q2(R2) Validation Dev->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Life Lifecycle Management (ICH Q14) Spec->Life Lin->Life Acc->Life

Logical workflow of analytical method validation mapping ICH Q14 development to ICH Q2(R2) execution.

Step-by-Step Validation Protocols & Experimental Data

To demonstrate that the analytical procedure is fit for its intended purpose[6], the following parameters were validated for the UPLC-DAD method.

Specificity & Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of expected components (impurities, degradants, matrix)[8].

  • Protocol: E-6NPQ samples were subjected to forced degradation under acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermolytic (60°C), and photolytic (UV light) conditions for 24 hours[4].

  • Result: The DAD peak purity angle was less than the peak purity threshold across all stress conditions, proving the method is stability-indicating and specific[3].

Linearity & Range

The range is the interval between the upper and lower concentration levels where the method has demonstrated acceptable precision, accuracy, and linearity[8].

  • Protocol: Calibration standards were prepared at 6 levels ranging from 0.1 µg/mL to 50 µg/mL.

  • Result: The correlation coefficient (r²) was 0.9994. The reportable range was confirmed by demonstrating acceptable response and precision across these limits[6].

Accuracy & Precision

Accuracy measures the closeness of agreement between the accepted true value and the experimental result[8].

  • Protocol: Placebo matrices were spiked with E-6NPQ at 50%, 100%, and 150% of the target concentration (10 µg/mL). Six replicates were injected per level.

  • Result: Mean recovery was 99.8% (Acceptance criteria: 98.0% - 102.0%)[1]. The relative standard deviation (RSD) for repeatability was 0.85%, well below the ≤ 2.0% threshold[5][9].

Table 2: ICH Q2(R2) Validation Results Summary for UPLC-DAD
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (E-6NPQ)Status
Specificity No interference at retention timePeak purity angle < thresholdPass
Linearity Range Reportable range covered0.1 – 50 µg/mL (r² = 0.9994)Pass
Accuracy (% Recovery) 98.0% – 102.0%99.2% – 100.8%Pass
Repeatability % RSD ≤ 2.0%0.85% (n=6)Pass
Intermediate Precision % RSD ≤ 2.0%1.12% (n=12, 2 days)Pass
Robustness Stable under deliberate variationsResolution > 2.0 across variationsPass

Self-Validating Experimental Protocol (UPLC-DAD)

To ensure high scientific integrity, this protocol features a built-in System Suitability Test (SST) . The method validates itself prior to every run, ensuring the instrument is performing within strict specifications before consuming valuable samples[5].

SamplePrep S1 Sample Matrix S2 Protein Precipitation (ACN 3:1 v/v) S1->S2 S3 Centrifugation (14k rpm, 4°C) S2->S3 S4 Filtration (0.22 µm PTFE) S3->S4 S5 UPLC-DAD Injection S4->S5

Step-by-step sample preparation workflow for the extraction of quinoline derivatives from matrices.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Filters through 0.22 µm membrane). Causality: TFA lowers pH to ~2.0, protonating the pyrrolidinyl nitrogen to prevent peak tailing[4].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

Step 2: Chromatographic Conditions[9][10]
  • Column: XBridge BEH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: Ethylene Bridged Hybrid (BEH) particles resist dissolution at extreme pHs and minimize secondary interactions.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: DAD at 254 nm.

  • Gradient Program: 0-0.5 min (20% B); 0.5-2.5 min (linear ramp to 80% B); 2.5-3.0 min (hold 80% B); 3.0-3.5 min (return to 20% B for re-equilibration).

Step 3: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, inject the E-6NPQ reference standard (10 µg/mL) in five replicates. The run is only authorized to proceed if:

  • % RSD of Peak Area: ≤ 2.0% (Ensures injector precision).

  • USP Tailing Factor (T): ≤ 1.5 (Confirms absence of silanol interactions).

  • Theoretical Plates (N): ≥ 5000 (Confirms column efficiency).

Step 4: Sample Preparation & Injection
  • Transfer 100 µL of the sample matrix into a microcentrifuge tube.

  • Add 300 µL of cold Acetonitrile to precipitate proteins[1].

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Inject into the UPLC system.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline. National Center for Biotechnology Information (PMC). URL:[Link]

  • RP-HPLC Method for Estimation of Solifenacin Succinate in API and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis. URL:[Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances using Quality by Design. Impact Factor. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

Advanced Safety & Operational Handling Guide: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate As a Senior Application Scientist, I recognize that handling novel or highly specialized pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Handling Guide: Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate

As a Senior Application Scientist, I recognize that handling novel or highly specialized pharmaceutical intermediates requires moving beyond generic Safety Data Sheets (SDS). For Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate , the presence of the nitroquinoline moiety dictates a high-containment approach. While specific toxicological data for this exact ester derivative may be limited, we must apply a read-across methodology from well-characterized nitroquinolines to establish a fail-safe, self-validating operational protocol.

This guide provides the mechanistic rationale and step-by-step logistical plans required to protect researchers and maintain experimental integrity.

Mechanistic Toxicology: The "Why" Behind the Protocol

To understand the stringent Personal Protective Equipment (PPE) and engineering controls required, we must examine the intracellular fate of nitroquinoline derivatives. The hazard does not stem from the parent compound alone, but from its metabolic activation.

The nitro group at the 6-position acts as a structural alert for genotoxicity. Upon cellular entry, these compounds undergo enzymatic reduction by [1] to form highly reactive hydroxyaminoquinoline electrophiles. These intermediates covalently bind to DNA (primarily at guanine residues) to form bulky monoadducts. Furthermore, the redox cycling of these intermediates generates Reactive Oxygen Species (ROS), leading to the formation of [2], which causes transversion mutations and replication blocks.

Because the primary risk is systemic absorption leading to mutagenesis, inhalation of aerosolized dust and dermal permeation are the critical exposure routes we must eliminate.

ToxPathway NQ Ethyl 6-nitro-4-(1-pyrrolidinyl)- 3-quinolinecarboxylate NR Intracellular Nitroreductases (NADH/NADPH dependent) NQ->NR Enzymatic Reduction HAQ Hydroxyaminoquinoline Electrophilic Intermediate NR->HAQ ROS Reactive Oxygen Species (ROS) HAQ->ROS Redox Cycling DNA Bulky DNA Adducts (Guanine residues) HAQ->DNA Covalent Binding MUT Genotoxicity & Mutagenesis ROS->MUT 8OHdG Formation DNA->MUT Replication Block

Fig 1: Mechanistic toxicology pathway of nitroquinoline derivatives leading to genotoxicity.

Primary Containment & PPE Matrix

Engineering controls are your first line of defense; PPE is the final barrier. Never handle the dry powder form of this compound on an open bench.

Table 1: Context-Dependent PPE Matrix

PPE CategoryPowder Handling (High Risk)Solution Handling (<10 mM)Mechanistic Justification
Engineering Control Vented Balance Enclosure (VBE) or GloveboxClass II BSC or Chemical Fume HoodPrevents aerosolization of static-prone powders into the laboratory breathing zone.
Hand Protection Double Nitrile (Outer ≥ 0.11mm thickness)Single Nitrile (≥ 0.11mm thickness)Nitroaromatics can rapidly permeate thin latex. Double gloving prevents dermal absorption.
Respiratory PAPR or N95/P100 (if handled outside VBE)Not required if handled inside Fume HoodPrevents inhalation of particulates leading to pulmonary nitroreductase activation.
Eye Protection Non-vented splash gogglesSafety glasses with side shieldsPrevents mucosal absorption of airborne particulates or solvent splashes.
Body Protection Disposable Tyvek sleeves & lab coatStandard laboratory coatPrevents accumulation of static-charged powders on woven cotton fabrics.

Operational Workflow: Safe Handling Protocol

This protocol is designed as a self-validating system: the hazard is neutralized (solubilized and sealed) before it ever leaves the primary containment zone.

Prerequisites: Vented Balance Enclosure (VBE), anti-static ionizer, anti-static weigh boats, micro-spatula, pre-labeled amber glass vials (nitroquinolines can be light-sensitive).

  • Step 1: Containment Verification Verify the inward face velocity of the VBE (target: 0.4–0.5 m/s). Line the work surface with disposable, plastic-backed absorbent bench paper. Place the analytical balance inside the VBE and allow it to stabilize.

  • Step 2: Anti-Static Weighing Pass the sealed chemical container, anti-static weigh boat, and spatula through an anti-static ionizer bar. Causality: Nitroquinoline powders are highly prone to static charge; neutralizing this charge prevents the powder from "jumping" and aerosolizing during transfer. Tare the weigh boat and carefully transfer the required mass. Immediately recap the bulk source container.

  • Step 3: In-Situ Solubilization Do not remove the dry powder from the VBE. Transfer the weighed powder into a pre-tared amber glass vial. Add the appropriate solvent (e.g., DMSO or DMF) directly to the vial inside the VBE. Seal the vial tightly with a PTFE-lined septum cap.

  • Step 4: Decontamination & Egress Vortex the sealed vial to ensure complete dissolution. Wipe the exterior of the sealed vial with a lint-free wipe dampened with ethanol, followed by a water-dampened wipe. Only after this exterior decontamination should the vial be removed from the VBE.

Workflow Prep 1. Preparation Don PPE & Verify VBE/Isolator Weigh 2. Weighing Use anti-static tools in VBE Prep->Weigh Sol 3. Dissolution Seal in vial before removing from VBE Weigh->Sol Decon 4. Decontamination Wipe down with solvent & dispose Sol->Decon

Fig 2: Step-by-step operational workflow for handling hazardous nitroquinoline powders.

Decontamination & Disposal Plan

Nitroquinolines are highly stable and resistant to simple acid/base neutralization. Attempting to neutralize them with strong oxidizers (like concentrated bleach) can result in the formation of equally toxic byproducts.

  • Surface Decontamination: Physical removal is the only validated method. If a spill occurs inside the VBE, carefully overlay the powder with paper towels dampened with a solubilizing agent (DMSO or Ethanol) to prevent dust generation. Wipe inward toward the center of the spill. Follow with a secondary wash using a strong laboratory surfactant and water.

  • Waste Segregation: All solid waste (contaminated gloves, wipes, bench paper, and empty vials) must be double-bagged in designated hazardous waste bags inside the hood before sealing. Label clearly as "Toxic/Genotoxic Solid Waste - Contains Nitroquinoline Derivatives."

  • Disposal: Do not pour any liquid solutions down the drain. Both solid and liquid waste must be collected by a licensed environmental health and safety (EHS) contractor for high-temperature incineration.

References

  • Nitroreductase Frm2/Hbn1-like (IPR033877) - InterPro entry. EMBL-EBI. Available at:[Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. Available at:[Link]

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